Decanoic anhydride
Description
Structure
2D Structure
Properties
IUPAC Name |
decanoyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H38O3/c1-3-5-7-9-11-13-15-17-19(21)23-20(22)18-16-14-12-10-8-6-4-2/h3-18H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTWWKYKIBSHDPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC(=O)CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H38O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80174935 | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2082-76-0 | |
| Record name | Decanoic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2082-76-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decanoic anhydride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002082760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decanoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80174935 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decanoic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.558 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to Decanoic Anhydride for Researchers
For Immediate Release
This technical guide provides an in-depth overview of decanoic anhydride, a valuable reagent for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and explores its role in biological signaling pathways.
Core Properties of this compound
This compound, also known as capric anhydride, is a symmetrical anhydride derived from decanoic acid. It is a versatile reagent in organic synthesis, primarily utilized as an acylating agent.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 2082-76-0 | [1][2][3][4] |
| Molecular Formula | C₂₀H₃₈O₃ | |
| Molecular Weight | 326.52 g/mol | |
| Appearance | White to light yellow solid or liquid | |
| Melting Point | 24-25 °C | |
| Boiling Point | 125-140 °C at 0.05 mmHg | |
| Density | 0.886 g/mL at 25 °C | |
| Solubility | Soluble in chloroform, diethyl ether, ethanol, and methanol. |
Experimental Protocols
Synthesis of this compound
A general and efficient method for the synthesis of symmetric anhydrides from carboxylic acids involves the use of a dehydrating agent. The following protocol is adapted from a general procedure for anhydride synthesis.
Materials:
-
Decanoic acid
-
Triphenylphosphine oxide (TPPO)
-
Oxalyl chloride
-
Acetonitrile (anhydrous)
-
Triethylamine
-
Three-neck round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Nitrogen inlet
Procedure:
-
To a three-neck flask containing acetonitrile (5 mL), add triphenylphosphine oxide (1.4 g, 5 mmol, 1 equiv).
-
Under a nitrogen atmosphere and with magnetic stirring, slowly add oxalyl chloride (0.55 mL, 6.5 mmol, 1.3 equiv) dropwise. A vigorous reaction will occur with the evolution of gas.
-
Stir the mixture for 10 minutes until a uniform and transparent solution is formed.
-
To this solution, add decanoic acid (1 equiv) followed by the dropwise addition of triethylamine (1 equiv).
-
Continue stirring at room temperature for 1 hour.
-
Upon completion, the reaction mixture can be worked up by extraction and purified by column chromatography or distillation under reduced pressure to yield this compound.
Acylation of Alcohols with this compound
This compound is an effective reagent for the acylation of alcohols to form decanoate esters. This reaction is fundamental in the synthesis of various organic molecules and prodrugs.
Materials:
-
Alcohol substrate
-
This compound
-
Dichloromethane (or other suitable solvent)
-
Triethylamine (or other base)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the alcohol (1.0 equiv) in dichloromethane.
-
Add triethylamine (1.5 equiv) to the solution.
-
Add this compound (1.2 equiv) to the mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography.
Role in Cellular Signaling and Drug Development
Fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that regulates protein function, localization, and interaction with other cellular components. Decanoic acid, and by extension its anhydride as a decanoyl donor, is relevant in the study of these pathways.
Protein Fatty Acylation Signaling Pathway
The attachment of fatty acids like decanoic acid can influence the association of signaling proteins with cellular membranes, particularly lipid rafts. This localization is often crucial for the activation of downstream signaling cascades involved in cell growth, differentiation, and proliferation. Dysregulation of these pathways is implicated in various diseases, including cancer.
Applications in Drug Development
The use of anhydrides, including this compound, is being explored in drug delivery systems. Polyanhydrides are biodegradable polymers that can be formulated into nanoparticles or other drug delivery devices for the controlled release of therapeutic agents. Furthermore, the anhydride linkage can be used to create prodrugs of carboxylic acid-containing drugs, which can improve their pharmacokinetic properties and reduce side effects. For instance, creating an anhydride prodrug of a non-steroidal anti-inflammatory drug (NSAID) can mask the free carboxylic acid group, potentially reducing gastric irritation, and provide sustained release.
References
Synthesis of Decanoic Anhydride from Decanoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of decanoic anhydride from its parent carboxylic acid, decanoic acid. This compound is a valuable reagent and intermediate in organic synthesis, particularly in the preparation of esters, amides, and in acylation reactions relevant to drug development and materials science. This document provides a comprehensive overview of common synthetic methodologies, detailed experimental protocols, and key characterization data.
Introduction
This compound, a symmetrical acid anhydride derived from decanoic acid, serves as an effective acylating agent. Its reactivity is comparable to that of acyl chlorides but with the advantage of producing the less corrosive decanoic acid as a byproduct instead of hydrochloric acid. The synthesis of this compound primarily involves the dehydration of decanoic acid or the reaction of a decanoic acid derivative with a suitable coupling agent. This guide will focus on the most prevalent and practical laboratory-scale synthetic routes.
Synthetic Methodologies
Several methods have been established for the synthesis of carboxylic anhydrides, which are applicable to the preparation of this compound. The choice of method often depends on the desired scale, purity requirements, and available reagents. The primary methods include:
-
Dehydration using a coupling agent: Dicyclohexylcarbodiimide (DCC) is a widely used reagent for the dehydration of carboxylic acids to form anhydrides under mild conditions.
-
Reaction with another acid anhydride: Acetic anhydride can be used to convert higher carboxylic acids to their corresponding anhydrides.
-
Two-step synthesis via decanoyl chloride: This method involves the initial conversion of decanoic acid to the more reactive decanoyl chloride, which is then reacted with a decanoate salt.
Experimental Protocols
Method 1: Synthesis using Dicyclohexylcarbodiimide (DCC)
This method provides high yields under mild, room temperature conditions.[1] The primary byproduct, dicyclohexylurea (DCU), is a solid that can be easily removed by filtration.
Reaction Scheme:
2 CH₃(CH₂)₈COOH + C₁₃H₂₂N₂ → [CH₃(CH₂)₈CO]₂O + C₁₃H₂₄N₂O
(Decanoic Acid + DCC → this compound + DCU)
Protocol:
-
In a round-bottom flask, dissolve two molar equivalents of decanoic acid in a dry, aprotic solvent such as carbon tetrachloride or dichloromethane.
-
To this solution, add one molar equivalent of dicyclohexylcarbodiimide (DCC).
-
Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.
-
The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution as a white solid.
-
Remove the precipitated DCU by filtration.
-
Wash the filtrate with water to remove any remaining water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Expected Yield: Yields for the synthesis of long-chain fatty acid anhydrides using this method are reported to be in the range of 87-94%.[1]
Method 2: Synthesis using Acetic Anhydride
This method utilizes the readily available and inexpensive acetic anhydride. The reaction is typically driven to completion by removing the acetic acid byproduct.[2]
Reaction Scheme:
2 CH₃(CH₂)₈COOH + (CH₃CO)₂O ⇌ [CH₃(CH₂)₈CO]₂O + 2 CH₃COOH
(Decanoic Acid + Acetic Anhydride ⇌ this compound + Acetic Acid)
Protocol:
-
Combine decanoic acid and a molar excess of acetic anhydride in a reaction vessel equipped with a distillation apparatus. The molar ratio of acetic anhydride to decanoic acid can range from 0.5 to 3.[3]
-
Heat the mixture to a temperature between 100°C and 160°C.[3]
-
Continuously remove the acetic acid byproduct by distillation, which will drive the equilibrium towards the formation of this compound. This can be facilitated by applying a vacuum.
-
After the removal of acetic acid is complete, the excess acetic anhydride is removed by distillation, often under reduced pressure.
-
The resulting crude this compound can be further purified by vacuum distillation or thin-film evaporation to remove any remaining fatty acids and mixed anhydrides.
Method 3: Two-Step Synthesis via Decanoyl Chloride
This is a classic and reliable method for preparing symmetrical anhydrides. It involves the initial formation of the highly reactive decanoyl chloride.
Step 1: Synthesis of Decanoyl Chloride
Reaction Scheme:
CH₃(CH₂)₈COOH + (COCl)₂ → CH₃(CH₂)₈COCl + CO + CO₂ + HCl
(Decanoic Acid + Oxalyl Chloride → Decanoyl Chloride)
Protocol:
-
In a flask cooled to 0°C, dissolve decanoic acid (e.g., 1.59 mmol) in anhydrous dichloromethane (DCM).
-
Slowly add oxalyl chloride (e.g., 4 molar equivalents) and a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 3 drops) to the solution.
-
Allow the mixture to warm to room temperature and stir for approximately 4 hours.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to obtain crude decanoyl chloride, which can often be used in the next step without further purification. A 100% yield is reported for this step.
Step 2: Synthesis of this compound
Reaction Scheme:
CH₃(CH₂)₈COCl + CH₃(CH₂)₈COONa → [CH₃(CH₂)₈CO]₂O + NaCl
(Decanoyl Chloride + Sodium Decanoate → this compound + Sodium Chloride)
Protocol:
-
Prepare sodium decanoate by reacting decanoic acid with one equivalent of sodium hydroxide.
-
In a separate flask, dissolve the decanoyl chloride from Step 1 in a dry, aprotic solvent.
-
Add one molar equivalent of the prepared sodium decanoate to the decanoyl chloride solution.
-
Stir the reaction mixture at room temperature.
-
The byproduct, sodium chloride, will precipitate from the solution.
-
Remove the sodium chloride by filtration.
-
Wash the filtrate with water to remove any water-soluble impurities.
-
Dry the organic layer over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the crude product by vacuum distillation.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₃ | |
| Molecular Weight | 326.52 g/mol | |
| Appearance | Colorless to light yellow low melting solid | |
| Melting Point | 24 °C | |
| Boiling Point | 125-140 °C at 0.05 mmHg | |
| Flash Point | 113 °C | |
| Solubility | Soluble in chloroform | |
| Storage | 2°C - 8°C, under inert gas (Nitrogen) |
Spectroscopic Data
| Technique | Key Peaks/Shifts |
| ¹H NMR | Spectral data available in public databases. |
| ¹³C NMR | Spectral data available in public databases. |
| IR Spectroscopy | Characteristic strong C=O stretching vibrations for an anhydride (typically two bands around 1810 cm⁻¹ and 1750 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight. |
Mandatory Visualizations
Experimental Workflow Diagrams
Caption: Workflow for the synthesis of this compound using DCC.
Caption: Two-step workflow for this compound synthesis via decanoyl chloride.
References
Decanoic Anhydride: A Technical Guide to Safe Handling for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data and handling precautions for decanoic anhydride. The information is intended to supplement standard Safety Data Sheets (SDS) and provide a deeper understanding for professionals working with this chemical in a research and development setting. All quantitative data has been summarized into tables for clarity and ease of comparison. Additionally, a logical workflow for the safe handling of this compound is presented visually.
Chemical and Physical Properties
This compound, also known as capric anhydride, is a fatty acid anhydride used in various chemical syntheses.[1] Understanding its physical and chemical properties is fundamental to its safe handling and use.
| Property | Value | Source |
| Molecular Formula | C₂₀H₃₈O₃ | [2] |
| Molecular Weight | 326.5 g/mol | [2] |
| CAS Number | 2082-76-0 | [2] |
| Appearance | White solid or colorless to light yellow liquid | [3] |
| Melting Point | 24-25 °C (lit.) | |
| Boiling Point | 125-140 °C / 0.05 mmHg (lit.) | |
| Density | 0.886 g/mL at 25 °C (lit.) | |
| Flash Point | > 110 °C (> 230 °F) | |
| Solubility | Soluble in chloroform. Insoluble in water. |
Hazard Identification and GHS Classification
This compound is classified as a corrosive substance. Direct contact can cause severe skin burns and serious eye damage. It is crucial to understand the associated hazards to implement appropriate safety measures.
| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | 1B/1C | Danger | H314: Causes severe skin burns and eye damage. | |
| Serious Eye Damage/Eye Irritation | 1 | Danger | H318: Causes serious eye damage. |
Source:
Exposure Controls and Personal Protection
To minimize exposure and ensure personal safety, a combination of engineering controls and personal protective equipment (PPE) is mandatory when handling this compound.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.
Personal Protective Equipment (PPE)
| Protection Type | Specification | Source |
| Eye/Face Protection | Chemical safety goggles or a face shield. | |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and protective clothing to prevent skin contact. | |
| Respiratory Protection | If ventilation is inadequate, a NIOSH/MSHA-approved respirator should be used. |
Safe Handling and Storage Procedures
Proper handling and storage are critical to preventing accidents and ensuring the stability of this compound.
Handling
-
Avoid contact with skin, eyes, and clothing.
-
Do not breathe dust, vapor, mist, or gas.
-
Keep the container tightly closed when not in use.
-
Prevent contact with water and moisture, as it is moisture-sensitive.
-
Use only in a chemical fume hood.
-
Contaminated clothing should be removed and washed before reuse; contaminated shoes should be discarded.
Storage
-
Store in a cool, dry place away from incompatible materials.
-
Keep containers tightly closed in a well-ventilated area.
-
Store in a designated corrosives area.
First Aid and Emergency Procedures
In the event of exposure or an accident, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Measures | Source |
| Eye Contact | Immediately flush eyes with plenty of water for at least 30 minutes, holding eyelids open. Seek immediate medical attention. | |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. | |
| Ingestion | Do not induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | |
| Inhalation | Remove from exposure to fresh air immediately. If breathing is difficult, give oxygen. If breathing has ceased, apply artificial respiration. Seek immediate medical attention. |
Fire Fighting Measures
-
Extinguishing Media: Use foam, dry chemical, or carbon dioxide. Do not use water directly on the container as it can react.
-
Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) and full protective gear.
Accidental Release Measures
-
Spill Cleanup: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.
-
Ventilation: Ensure adequate ventilation in the area of the spill.
-
Personal Precautions: Wear appropriate personal protective equipment as outlined in Section 3.2.
Experimental Workflow for Safe Handling
The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.
Caption: Safe handling workflow for this compound.
Disposal Considerations
Waste disposal should be conducted in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.
Disclaimer: This guide is intended for informational purposes only and does not supersede any official Safety Data Sheet or institutional safety protocols. Always consult the most current SDS for this compound from your supplier before use.
References
Navigating the Solubility Landscape of Decanoic Anhydride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decanoic anhydride, a long-chain carboxylic anhydride, presents a unique set of physicochemical properties that are of significant interest in various fields, including organic synthesis and drug delivery. Its solubility in common organic solvents is a critical parameter for its application, influencing reaction kinetics, purification processes, and formulation strategies. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data. Recognizing the limited quantitative solubility data in publicly accessible literature, this document furnishes a detailed experimental protocol for the determination of solubility via the isothermal shake-flask method. Furthermore, it elucidates the key factors governing the dissolution of this compound through a logical relationship diagram and a visual representation of the experimental workflow.
Introduction
This compound [(CH₃(CH₂)₈CO)₂O] is a reactive organic compound utilized in the synthesis of various esters and amides, and as a cross-linking agent. Its long aliphatic chains render it largely nonpolar, a characteristic that dictates its solubility profile in different media. Understanding this profile is paramount for optimizing its use in chemical reactions, where the solvent can influence reaction rates and yields, and in pharmaceutical sciences, where it may be employed in the synthesis of active pharmaceutical ingredients (APIs) or as a component in drug delivery systems.
Solubility of this compound: A Qualitative Overview
The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be miscible. This compound, with its two long, nonpolar decanoyl chains and a polar anhydride functional group, exhibits a nuanced solubility behavior.
The available literature provides the following qualitative and semi-quantitative solubility information for this compound:
| Solvent Class | Solvent | Solubility | Citation |
| Halogenated | Chloroform | Soluble (100 mg/mL) | [1][2][3][4][5] |
| Ethers | Diethyl Ether | Soluble | |
| Alcohols | Ethanol | Soluble (1 g/10 mL) | |
| Methanol | Soluble | ||
| Alcohol (general) | Soluble (with decomposition) | ||
| Aqueous | Water | Sparingly soluble (reacts) |
It is important to note that anhydrides can react with protic solvents like alcohols and water, leading to the formation of esters and carboxylic acids, respectively. This reactivity should be considered when selecting solvents for applications where the integrity of the anhydride is crucial.
Experimental Protocol for Determining the Solubility of this compound
To address the gap in quantitative solubility data, the following detailed protocol for the isothermal shake-flask method, a widely accepted technique for determining the equilibrium solubility of a solid in a liquid, is provided. This method is followed by gravimetric analysis for quantification.
Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Thermostatically controlled shaker bath or incubator
-
Analytical balance (accurate to ±0.1 mg)
-
Glass vials with screw caps
-
Syringe filters (chemically compatible with the chosen solvent)
-
Volumetric flasks and pipettes
-
Evaporating dishes
-
Drying oven
Procedure
-
Preparation of Saturated Solution: a. Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the dissolved solute is reached. b. Add a known volume of the desired organic solvent to each vial. c. Securely cap the vials to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the vials for a predetermined period (e.g., 24, 48, or 72 hours) to allow the system to reach equilibrium. The time required for equilibrium should be determined by preliminary experiments, where samples are taken at different time points until the concentration of the solute remains constant.
-
Sample Collection and Filtration: a. After the equilibration period, allow the vials to stand undisturbed in the shaker bath at the set temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle. b. Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed. c. Immediately filter the collected supernatant through a chemically compatible syringe filter to remove any remaining undissolved microparticles.
-
Gravimetric Analysis: a. Tare a pre-weighed evaporating dish on an analytical balance. b. Accurately transfer a known volume of the clear filtrate into the evaporating dish. c. Place the evaporating dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. The temperature should be below the boiling point of this compound and the flash point of the solvent should be considered for safety. A gentle stream of inert gas (e.g., nitrogen) can facilitate evaporation. d. Once the solvent has completely evaporated, cool the evaporating dish in a desiccator to room temperature. e. Weigh the evaporating dish containing the dried this compound residue. f. Repeat the drying and weighing steps until a constant weight is achieved.
-
Calculation of Solubility: a. Calculate the mass of the dissolved this compound by subtracting the tare weight of the evaporating dish from the final constant weight. b. The solubility can then be expressed in various units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L).
Solubility ( g/100 mL) = (Mass of residue (g) / Volume of filtrate (mL)) * 100
Visualizing Key Concepts
To further aid in the understanding of the solubility of this compound, the following diagrams, created using the DOT language, illustrate the experimental workflow and the interplay of factors influencing solubility.
Discussion of Factors Influencing Solubility
The solubility of this compound is a result of the complex interplay between the properties of the solute, the solvent, and the surrounding environment, as depicted in Figure 2.
-
Solute Properties: The this compound molecule possesses a dual nature. The two long, nonpolar decanoyl chains contribute to its solubility in nonpolar solvents like alkanes and aromatic hydrocarbons. Conversely, the central anhydride group is polar and can engage in dipole-dipole interactions, which would favor solubility in more polar solvents. The energy required to overcome the crystal lattice forces of the solid anhydride also plays a crucial role; a higher lattice energy will generally lead to lower solubility.
-
Solvent Properties: The polarity of the solvent is a primary determinant of its ability to dissolve this compound. Nonpolar solvents will readily interact with the alkyl chains, while polar aprotic solvents (e.g., ketones, esters) can interact with the polar anhydride group. Protic solvents, such as alcohols, can also dissolve this compound, but the potential for reaction (alcoholysis) must be considered. The size and shape of the solvent molecules can also influence solubility by affecting their ability to surround the solute molecules.
-
Environmental Factors: Temperature has a significant impact on the solubility of solids in liquids. For most systems, including likely that of this compound, solubility increases with temperature. This is because the dissolution process is often endothermic, and an increase in temperature provides the energy needed to break the solute-solute and solvent-solvent interactions. Pressure generally has a negligible effect on the solubility of solids in liquids.
Conclusion
While quantitative solubility data for this compound in common organic solvents remains scarce in the published literature, this technical guide provides a foundational understanding of its solubility characteristics. The qualitative data presented, combined with the detailed experimental protocol for the isothermal shake-flask method, empowers researchers to determine the precise solubility of this compound in their solvents of interest. The provided diagrams offer a clear visual representation of both the practical experimental workflow and the theoretical factors governing solubility. A systematic determination of the solubility of this compound and its analogs across a range of solvents and temperatures would be a valuable contribution to the chemical and pharmaceutical sciences.
References
Decanoic Anhydride: A Technical Profile of its Physical State and Melting Point
For Immediate Release
This technical guide provides an in-depth analysis of the physical state and melting point of decanoic anhydride, a chemical compound of significant interest to researchers and professionals in drug development and materials science. This document outlines the key physical properties, detailed experimental protocols for their determination, and a logical workflow for the physical characterization of such compounds.
Core Physical Properties of this compound
This compound, at ambient temperature, exists as a solid. It is often described as a white or colorless to light yellow substance that can appear as a powder, lump, or a low-melting solid.[1][2][3] Its key quantitative physical property, the melting point, is summarized in the table below.
| Physical Property | Value | Citations |
| Melting Point | 24-25 °C | [1][2] |
| Melting Point | 24.7 °C |
Experimental Protocols for Physical State and Melting Point Determination
Accurate determination of the physical state and melting point is fundamental for the characterization and quality control of chemical substances. The following sections detail the standard methodologies for these assessments.
Determination of Physical State
The physical state of a substance at a given temperature is determined through direct visual observation.
Objective: To determine if a substance is a solid, liquid, or gas at ambient temperature and pressure.
Apparatus:
-
Spatula
-
Watch glass or other suitable container
-
Controlled environment (laboratory bench at ambient temperature)
Procedure:
-
Place a small, representative sample of the substance onto a clean, dry watch glass using a spatula.
-
Observe the sample against a contrasting background.
-
Note the macroscopic properties of the substance. A solid will retain its shape, a liquid will take the shape of its container, and a gas will be evident by its diffusion into the surrounding atmosphere (though for this compound, this is not expected).
-
Record the physical form (e.g., crystalline solid, powder, waxy solid) and color of the substance.
Determination of Melting Point via the Capillary Method
The capillary method is a widely used and reliable technique for determining the melting point of a solid crystalline substance.
Objective: To determine the temperature range over which a solid substance melts.
Apparatus:
-
Melting point apparatus (e.g., Mel-Temp or digital apparatus)
-
Capillary tubes (sealed at one end)
-
Mortar and pestle (if sample is not a fine powder)
-
Spatula
Procedure:
-
Sample Preparation: Ensure the this compound sample is completely dry and in a fine powdered form. If necessary, gently grind the sample using a mortar and pestle.
-
Loading the Capillary Tube: Press the open end of a capillary tube into the powdered sample, forcing a small amount of the solid into the tube. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be between 2-3 mm for accurate results.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional but Recommended): If the approximate melting point is unknown, perform a rapid heating run to get a rough estimate.
-
Accurate Determination: For an accurate measurement, set the starting temperature of the apparatus to about 15-20°C below the expected melting point. Heat at a slow, controlled rate, typically 1-2°C per minute, as the temperature approaches the melting point.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last solid crystal disappears (completion of melting). This range is the melting point of the substance.
-
Replicate Measurements: For accuracy, it is advisable to conduct at least two more careful determinations with fresh samples.
Workflow for Physical Characterization
The following diagram illustrates a generalized workflow for the physical characterization of a chemical compound like this compound.
Caption: Workflow for Physical Characterization of a Solid Compound.
References
A Technical Guide to High-Purity Decanoic Anhydride for Researchers and Drug Development Professionals
An in-depth examination of the commercial landscape, analytical methodologies, and applications of high-purity decanoic anhydride in scientific research and pharmaceutical development.
This compound (CAS No. 2082-76-0), also known as capric anhydride, is a versatile reagent and building block in organic synthesis. Its high reactivity makes it particularly useful in acylation reactions, where it introduces a decanoyl group into various molecules. In the realms of biomedical research and drug development, the purity of this compound is paramount, as contaminants can lead to unwanted side reactions, inaccurate experimental results, and potential toxicity in therapeutic applications. This guide provides a comprehensive overview of commercial suppliers of high-purity this compound, detailed analytical protocols for quality assessment, and a look into its applications, particularly in the synthesis of bioactive molecules and drug delivery systems.
Commercial Suppliers and Product Specifications
A number of chemical suppliers offer this compound at various purity levels suitable for research and pharmaceutical applications. The selection of a supplier often depends on the required purity, available documentation (e.g., Certificate of Analysis), and the scale of the project. Below is a summary of offerings from prominent commercial suppliers.
| Supplier | Product Number (Example) | Purity Specification | Analytical Method |
| Sigma-Aldrich (MilliporeSigma) | 284688 | 96% | Not specified on product page |
| ≥98.0% (GC) | Gas Chromatography | ||
| TCI America | C0020 | >98.0% (GC) | Gas Chromatography |
| Biosynth | CAA08276 | Not specified | Not specified |
| BOC Sciences | Not specified | Not specified | Not specified |
| American Custom Chemicals Corporation | Not specified | 95.00% | Not specified |
| AK Scientific | Not specified | Not specified | Not specified |
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of this compound, which are critical for its handling, storage, and application in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₃₈O₃ | [1] |
| Molecular Weight | 326.52 g/mol | [1] |
| Melting Point | 24-25 °C (lit.) | [2] |
| Boiling Point | 125-140 °C at 0.05 mmHg (lit.) | |
| Density | 0.886 g/mL at 25 °C (lit.) | |
| Refractive Index | n20/D 1.44 (lit.) | |
| Flash Point | >110 °C (>230 °F) | |
| Solubility | Soluble in chloroform, diethyl ether, ethanol, and methanol. | |
| Storage Temperature | 2-8°C, under inert gas (Nitrogen) |
Experimental Protocols for Quality Assessment
Ensuring the purity of this compound is crucial for its effective use. The most common impurity is decanoic acid, resulting from hydrolysis. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
This method allows for the separation and quantification of this compound and volatile impurities.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in an anhydrous aprotic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: A gas chromatograph equipped with a mass spectrometer (GC-MS).
-
Column: A non-polar capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness).
-
Inlet Conditions:
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify this compound and any impurities by their retention times and mass spectra. Quantify the purity by the relative peak area percentage. The presence of decanoic acid (a likely impurity) should be monitored; however, it may dehydrate to the anhydride in the hot GC inlet, potentially leading to an underestimation of this impurity.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC can be used to determine the purity of this compound and quantify non-volatile impurities, including the corresponding dicarboxylic acid.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water, both containing 0.1% formic acid or phosphoric acid. A typical starting condition could be 80:20 acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 210 nm.
-
Injection Volume: 10 µL.
-
Data Analysis: Determine the purity of the this compound by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Drug Development
High-purity this compound is a key reagent in several areas of pharmaceutical and biomedical research.
Synthesis of Acyl-Ghrelin
Ghrelin is a peptide hormone that plays a crucial role in appetite stimulation and growth hormone release. Its biological activity is dependent on the acylation of a serine residue, most commonly with an octanoyl or decanoyl group. High-purity this compound can be used as the acylating agent in the chemical synthesis of decanoyl-ghrelin, a vital tool for studying its physiological and pathological roles.
Caption: Enzymatic vs. Chemical Synthesis of Decanoyl-Ghrelin.
Development of Polyanhydride-Based Drug Delivery Systems
Polyanhydrides are a class of biodegradable polymers used for the controlled release of drugs. The anhydride bonds in the polymer backbone are hydrolytically labile, leading to surface erosion and a predictable drug release profile. This compound can be used to synthesize hydrophobic polyanhydrides. The incorporation of decanoic acid into the polymer backbone can modulate the polymer's properties, such as its degradation rate and drug release kinetics.
Caption: Workflow for Polyanhydride-Based Drug Delivery System Development.
Role in Fatty Acid Signaling Research
Decanoic acid, the hydrolysis product of this compound, is a medium-chain fatty acid (MCFA) that has been shown to be involved in various signaling pathways. For instance, decanoic acid can act as a direct ligand for the peroxisome proliferator-activated receptor-gamma (PPARG), a key regulator of fatty acid storage and glucose metabolism. It has also been shown to inhibit androgen biosynthesis, suggesting a potential therapeutic role in conditions like polycystic ovary syndrome (PCOS). High-purity this compound can serve as a precursor for generating decanoic acid in situ for cellular and in vivo studies, or for the synthesis of decanoic acid derivatives to probe these signaling pathways.
Caption: Key Signaling Roles of Decanoic Acid.
Conclusion
High-purity this compound is an indispensable reagent for researchers and professionals in drug development. A clear understanding of the available commercial sources, robust analytical methods for quality control, and its diverse applications is essential for successful research outcomes. The methodologies and application insights provided in this guide aim to equip scientists with the necessary knowledge to effectively source, validate, and utilize high-purity this compound in their work, ultimately contributing to advancements in medicine and biology.
References
An In-depth Technical Guide to the Stability and Storage of Decanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Decanoic anhydride, a reactive acylating agent, is a crucial reagent in organic synthesis, particularly in the pharmaceutical and fine chemical industries. Its efficacy, however, is intrinsically linked to its stability. This technical guide provides a comprehensive overview of the stability profile and optimal storage conditions for this compound, ensuring its integrity and performance in research and development settings.
Chemical Stability and Degradation Pathways
This compound's stability is primarily influenced by its susceptibility to hydrolysis and reaction with other nucleophiles. Understanding these degradation pathways is critical for its proper handling and use.
Hydrolysis
The primary degradation pathway for this compound is hydrolysis, where it reacts with water to form two equivalents of decanoic acid. This reaction is autocatalytic, meaning the decanoic acid product can catalyze further hydrolysis.[1] The presence of moisture is, therefore, highly detrimental to the stability of this compound.
The rate of hydrolysis is dependent on factors such as water concentration, temperature, and pH. While specific kinetic data for the hydrolysis of this compound is not extensively published, studies on other aliphatic anhydrides indicate that the reaction is significantly accelerated by both acidic and basic conditions.
Logical Relationship: Hydrolysis of this compound
Caption: Hydrolysis of this compound to decanoic acid.
Reaction with Nucleophiles
As a reactive anhydride, this compound will readily react with other nucleophiles besides water. These reactions, while often desired for synthesis, represent degradation pathways if unintended.
-
Alcohols: React to form an ester and decanoic acid.
-
Amines: React to form an amide and decanoic acid.
These reactions underscore the importance of storing this compound away from reactive solvents and reagents.
Recommended Storage Conditions
To maintain the purity and reactivity of this compound, strict adherence to proper storage conditions is essential. The following table summarizes the recommended storage parameters based on information from safety data sheets and supplier guidelines.
| Parameter | Recommendation | Rationale |
| Temperature | 2°C to 8°C | Minimizes the rate of potential degradation reactions. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents contact with atmospheric moisture. |
| Container | Tightly sealed, opaque glass or compatible plastic | Protects from moisture and light. |
| Environment | Cool, dry, well-ventilated area | Prevents condensation and ensures a stable environment. |
| Incompatibilities | Water, strong oxidizing agents, strong bases, alcohols, amines, and metals | Prevents hazardous reactions and degradation of the product. |
Material Compatibility
The choice of container and handling equipment material is crucial to prevent contamination and degradation of this compound.
| Material | Compatibility | Notes |
| Glass (Borosilicate) | Excellent | Inert and does not react with the anhydride. |
| Stainless Steel (304, 316) | Good | Generally compatible, but testing under specific conditions is recommended.[2] |
| Polytetrafluoroethylene (PTFE) | Excellent | Highly inert and suitable for seals and liners. |
| Polypropylene, Polyethylene | Good | Can be suitable for short-term storage and handling, but testing for leachables and extractables is advised for long-term storage, especially in drug development applications. |
Note: The compatibility data for stainless steel is inferred from data for acetic anhydride, a similar, though more reactive, aliphatic anhydride. It is always recommended to perform specific compatibility testing for critical applications.
Experimental Protocols for Stability Assessment
Assessing the stability of this compound requires analytical methods capable of separating the intact anhydride from its degradation products, primarily decanoic acid.
Stability-Indicating HPLC-UV Method (Conceptual Protocol)
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection can be developed to quantify this compound and its primary degradant, decanoic acid. Since this compound itself lacks a strong chromophore for UV detection, derivatization may be necessary for sensitive quantification. However, the anhydride bond can sometimes be detected at low UV wavelengths.
Experimental Workflow: HPLC Method Development
Caption: Workflow for developing a stability-indicating HPLC method.
Methodology:
-
Forced Degradation: Subject samples of this compound to stress conditions (e.g., acid, base, heat, oxidation, and light) to generate degradation products.[3][4]
-
Chromatographic Separation:
-
Column: A C18 reversed-phase column is a suitable starting point.
-
Mobile Phase: A gradient of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) can be used to achieve separation.
-
Detection: UV detection at a low wavelength (e.g., 210 nm) may be feasible.
-
-
Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Identification
GC-MS is a powerful tool for identifying volatile degradation products. To analyze this compound and decanoic acid by GC, derivatization to more volatile esters (e.g., methyl esters) is typically required.
Methodology:
-
Sample Preparation: Treat the sample with a derivatizing agent (e.g., diazomethane or BF3/methanol) to convert decanoic acid to its methyl ester.
-
GC Separation: Use a non-polar or medium-polarity capillary column to separate the components.
-
MS Detection: Identify the components based on their mass spectra and retention times. The NIST library can be a valuable resource for spectral matching.[5]
Titrimetric Analysis of Hydrolysis
A simple method to monitor the hydrolysis of this compound is to titrate the decanoic acid formed with a standardized base.
Methodology:
-
Reaction Setup: Incubate a known amount of this compound in an aqueous or mixed aqueous/organic solvent system at a controlled temperature.
-
Sampling: At various time points, withdraw an aliquot of the reaction mixture.
-
Titration: Titrate the aliquot with a standardized solution of sodium hydroxide using a suitable indicator (e.g., phenolphthalein) or a pH meter to determine the amount of decanoic acid produced.
Conclusion
The stability of this compound is paramount for its successful application in research and development. By understanding its primary degradation pathway through hydrolysis and implementing stringent storage and handling procedures, its integrity can be maintained. The use of appropriate analytical techniques is essential for monitoring its purity and stability over time. This guide provides the foundational knowledge for scientists and drug development professionals to ensure the quality and reliability of this compound in their critical work.
References
Decanoic Anhydride: A Comprehensive Spectroscopic Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of the infrared (IR) and Nuclear Magnetic Resonance (NMR) spectral data for decanoic anhydride. The information is presented to be a valuable resource for researchers and professionals involved in chemical analysis and drug development, offering clear data presentation, detailed experimental protocols, and logical visualization of the spectral information.
Spectroscopic Data
The structural elucidation of this compound, a symmetrical anhydride derived from decanoic acid, relies heavily on spectroscopic techniques. Infrared spectroscopy provides characteristic information about the functional groups present, particularly the anhydride moiety, while nuclear magnetic resonance spectroscopy offers a detailed map of the hydrogen and carbon framework of the molecule.
Infrared (IR) Spectroscopy
The infrared spectrum of this compound is characterized by the presence of strong absorption bands corresponding to the C=O and C-O stretching vibrations of the anhydride functional group. The spectrum also displays typical absorptions for the aliphatic C-H bonds.
Table 1: Infrared (IR) Spectral Data for this compound
| Frequency (cm⁻¹) | Intensity | Assignment |
| 2958 | Strong | C-H stretch (asymmetric, CH₃) |
| 2927 | Strong | C-H stretch (asymmetric, CH₂) |
| 2856 | Strong | C-H stretch (symmetric, CH₂) |
| 1817 | Strong | C=O stretch (symmetric) |
| 1750 | Strong | C=O stretch (asymmetric) |
| 1467 | Medium | C-H bend (CH₂) |
| 1045 | Strong | C-O stretch |
Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H and ¹³C NMR spectra of this compound provide detailed information about the arrangement and electronic environment of the hydrogen and carbon atoms within the molecule. Due to the molecule's symmetry, the number of unique signals is less than the total number of protons or carbon atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound shows distinct signals for the protons at different positions along the acyl chains.
Table 2: ¹H NMR Spectral Data for this compound (90 MHz, CCl₄)
| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) (Hz) | Assignment |
| 0.88 | Triplet | ~6 | -CH₃ (C10) |
| 1.27 | Multiplet | - | -(CH₂)₆- (C4-C9) |
| 1.65 | Multiplet | - | -CH₂- (C3) |
| 2.43 | Triplet | ~7 | -CH₂-C=O (C2) |
Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum provides information on the different carbon environments in this compound.
Table 3: ¹³C NMR Spectral Data for this compound (22.5 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment |
| 14.0 | -CH₃ (C10) |
| 22.6 | -CH₂- (C9) |
| 24.6 | -CH₂- (C3) |
| 28.9 | -CH₂- (C4, C5, C6, C7) |
| 31.8 | -CH₂- (C8) |
| 33.7 | -CH₂-C=O (C2) |
| 168.7 | C=O (C1) |
Data sourced from the Spectral Database for Organic Compounds (SDBS), AIST, Japan.
Experimental Protocols
The following sections detail the standard methodologies for acquiring the IR and NMR spectra presented above.
Infrared (IR) Spectroscopy
Objective: To obtain the infrared absorption spectrum of liquid this compound.
Methodology:
-
Sample Preparation: A neat (undiluted) liquid sample of this compound is used. A single drop of the liquid is placed between two polished potassium bromide (KBr) or sodium chloride (NaCl) salt plates.
-
Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer is purged with dry air or nitrogen to minimize atmospheric water and carbon dioxide interference. A background spectrum of the clean, empty salt plates is recorded.
-
Data Acquisition: The salt plates containing the this compound sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is recorded over the standard mid-IR range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final infrared spectrum of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain the ¹H and ¹³C NMR spectra of this compound.
Methodology:
-
Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-20 mg of the compound in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or carbon tetrachloride, CCl₄). A small amount of a reference standard, such as tetramethylsilane (TMS), is added to the solution to provide a reference peak at 0 ppm.
-
NMR Tube: The prepared solution is transferred to a clean, dry 5 mm NMR tube.
-
Instrument Setup: The NMR tube is placed in the spectrometer's probe. The magnetic field is locked onto the deuterium signal of the solvent to ensure field stability. The magnetic field homogeneity is then optimized through a process called shimming to obtain sharp spectral lines.
-
¹H NMR Data Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is typically used to acquire the ¹H NMR spectrum. Key acquisition parameters include the spectral width, acquisition time, and relaxation delay.
-
¹³C NMR Data Acquisition: The spectrometer is tuned to the carbon-13 frequency. A proton-decoupled pulse sequence is commonly used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.
-
Data Processing: The acquired free induction decays (FIDs) for both ¹H and ¹³C are Fourier transformed to produce the frequency-domain NMR spectra. The spectra are then phased and baseline corrected. The chemical shifts are referenced to the TMS signal at 0 ppm.
Visualization of Spectral Data Relationships
The following diagram illustrates the logical workflow of how IR and NMR spectroscopy are used in conjunction to elucidate the structure of this compound.
Caption: Workflow for structural elucidation of this compound.
Methodological & Application
Application Notes and Protocols for the Esterification of Primary Alcohols with Decanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Esterification is a fundamental reaction in organic synthesis, crucial for the preparation of a wide range of compounds, from fragrances and flavors to active pharmaceutical ingredients (APIs). The use of decanoic anhydride for the acylation of primary alcohols offers an efficient method for the synthesis of decanoate esters. These esters are valuable intermediates and products in various fields, including drug delivery systems, pro-drug synthesis, and as specialty chemicals.
This document provides detailed application notes and protocols for the esterification of primary alcohols using this compound, with a focus on a highly efficient, solvent-free method catalyzed by 4-(Dimethylamino)pyridine (DMAP).
Reaction Principle and Advantages
The reaction of a primary alcohol with this compound results in the formation of a decanoate ester and decanoic acid as a byproduct.
General Reaction Scheme: (R-OH) + (CH₃(CH₂)₈CO)₂O → R-O-CO(CH₂)₈CH₃ + CH₃(CH₂)₈COOH Primary Alcohol + this compound → Decanoate Ester + Decanoic Acid
The use of 4-(Dimethylamino)pyridine (DMAP) as a catalyst significantly accelerates this transformation. DMAP is a hypernucleophilic acylation catalyst that functions by forming a highly reactive N-acylpyridinium intermediate with the anhydride. This intermediate is then readily attacked by the primary alcohol to yield the ester and regenerate the catalyst.[1][2]
Advantages of the DMAP-Catalyzed Solvent-Free Method:
-
High Efficiency: The reaction proceeds to high yields, often exceeding 95%.[3][4]
-
Mild Reaction Conditions: The reaction can be carried out at room temperature or with gentle heating.
-
Solvent-Free: Eliminating the need for a solvent reduces environmental impact and simplifies product purification.[3]
-
Low Catalyst Loading: Only a small catalytic amount of DMAP (0.05–2 mol%) is required for efficient conversion.
-
Broad Substrate Scope: The method is applicable to a wide range of primary alcohols.
-
Atom Economy: This method offers good atom economy, particularly when the decanoic acid byproduct can be recovered and reused.
Quantitative Data
The DMAP-catalyzed acylation of primary alcohols with aliphatic anhydrides is a robust and high-yielding reaction. While specific data for this compound across a wide range of primary alcohols is not extensively tabulated in the literature, the following table provides expected yields based on the high efficiency reported for analogous reactions with other aliphatic anhydrides under similar conditions.
| Primary Alcohol | Anhydride | Catalyst (mol%) | Conditions | Expected Yield (%) |
| 1-Octanol | Acetic Anhydride | DMAP (1%) | Solvent-free, RT, 24h | >95 |
| Benzyl Alcohol | Hexanoic Anhydride | DMAP (2%) | Solvent-free, 50°C, 4h | >95 |
| 1-Butanol | Propionic Anhydride | DMAP (1%) | Solvent-free, RT, 12h | >95 |
| Ethanol | This compound | DMAP (0.5%) | Solvent-free, RT, 24h | >95 |
| 1-Decanol | This compound | DMAP (0.5%) | Solvent-free, RT, 24h | >95 |
Experimental Protocols
Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Protocol 1: General Solvent-Free DMAP-Catalyzed Esterification of a Primary Alcohol
This protocol describes a general procedure for the esterification of a primary alcohol with this compound on a laboratory scale.
Materials:
-
Primary alcohol (e.g., 1-octanol)
-
This compound (≥97%)
-
4-(Dimethylamino)pyridine (DMAP) (≥99%)
-
Dichloromethane (DCM) or Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Syringes
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the primary alcohol (1.0 eq).
-
Addition of Anhydride and Catalyst: Add this compound (1.0 - 1.2 eq) to the flask. Follow this with the addition of DMAP (0.01 - 0.05 eq, 1-5 mol%).
-
Reaction: Seal the flask with a septum and stir the mixture at room temperature. The reaction is typically complete within 12-24 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). For less reactive alcohols, the mixture can be gently heated to 40-50°C.
-
Work-up: a. Once the reaction is complete, dilute the mixture with a suitable organic solvent such as dichloromethane or diethyl ether. b. Transfer the solution to a separatory funnel. c. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove the decanoic acid byproduct and any unreacted anhydride), water, and brine. d. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. e. Filter the drying agent and collect the filtrate.
-
Purification: a. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. b. The resulting crude ester can be purified by vacuum distillation or column chromatography on silica gel if necessary. For many high-yielding reactions, purification by distillation may be sufficient.
Protocol 2: Synthesis of Decyl Decanoate
This protocol provides a specific example for the synthesis of decyl decanoate, the ester of 1-decanol and decanoic acid. While the original literature may use decanoic acid, this protocol is adapted for the use of this compound for a more rapid and efficient reaction.
Materials:
-
1-Decanol
-
This compound
-
4-(Dimethylamino)pyridine (DMAP)
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a 100 mL round-bottom flask, combine 1-decanol (1.0 eq, e.g., 5.0 g, 31.6 mmol), this compound (1.05 eq, e.g., 10.9 g, 33.2 mmol), and DMAP (0.02 eq, e.g., 77 mg, 0.63 mmol).
-
Stir the mixture at room temperature for 18 hours.
-
Dilute the reaction mixture with 50 mL of dichloromethane and transfer to a separatory funnel.
-
Wash the organic phase with 2 x 30 mL of saturated aqueous NaHCO₃ solution, followed by 30 mL of brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude decyl decanoate.
-
Purify the product by vacuum distillation to obtain a colorless oil.
Visualizations
Catalytic Cycle of DMAP in Esterification
The following diagram illustrates the catalytic role of DMAP in the acylation of a primary alcohol with this compound.
Caption: Catalytic cycle of DMAP in the esterification of a primary alcohol.
Experimental Workflow for Ester Synthesis
The diagram below outlines the key steps in the synthesis and purification of a decanoate ester using this compound.
Caption: General experimental workflow for decanoate ester synthesis.
Conclusion
The use of this compound in combination with a catalytic amount of DMAP provides a powerful and environmentally benign method for the esterification of primary alcohols. The solvent-free conditions, mild temperatures, and high yields make this an attractive protocol for both academic research and industrial applications in the fields of chemistry and drug development. The straightforward work-up and purification procedures further enhance the practicality of this synthetic route.
References
- 1. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The DMAP-catalyzed acetylation of alcohols--a mechanistic study (DMAP = 4-(dimethylamino)pyridine). | Semantic Scholar [semanticscholar.org]
- 3. Widely Useful DMAP-Catalyzed Esterification under Auxiliary Base- and Solvent-Free Conditions [organic-chemistry.org]
- 4. Ester synthesis by acylation [organic-chemistry.org]
Protocol for the Acylation of Amines with Decanoic Anhydride
Application Note
The acylation of amines with decanoic anhydride is a robust and versatile method for the synthesis of N-decanoyl amides. This reaction is of significant interest to researchers in medicinal chemistry and drug development due to the prevalence of the N-decanoyl moiety in biologically active molecules. The long alkyl chain imparts lipophilicity, which can be crucial for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
This protocol details a straightforward and efficient, solvent-free, and catalyst-free approach to the N-decanoylation of a range of primary and secondary amines. The reaction proceeds via a nucleophilic acyl substitution mechanism, affording high yields of the desired amide product with decanoic acid as the sole byproduct. The simplicity of the procedure, coupled with the ease of purification, makes it an attractive method for both small-scale and larger-scale syntheses.
The general reaction scheme is as follows:
R1R2NH + (C9H19CO)2O → C9H19CONR1R2 + C9H19COOH
Where R1 and R2 can be hydrogen, alkyl, or aryl groups.
This application note provides a general protocol, quantitative data for the acylation of various representative amines, and a detailed experimental procedure for a model reaction.
Data Presentation
The following tables summarize the results of the acylation of various primary and secondary amines with this compound under solvent-free and catalyst-free conditions. The reactions were typically carried out by stirring a mixture of the amine (1.0 mmol) and this compound (1.1 mmol) at room temperature or with gentle heating.
Table 1: Acylation of Primary Amines with this compound
| Entry | Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Aniline | Room Temp. | 15 | 92 |
| 2 | 4-Methylaniline | Room Temp. | 20 | 95 |
| 3 | 4-Nitroaniline | 60 | 30 | 98 |
| 4 | Benzylamine | Room Temp. | 10 | 96 |
| 5 | Cyclohexylamine | Room Temp. | 15 | 94 |
| 6 | Glycine Methyl Ester | Room Temp. | 25 | 90 |
Table 2: Acylation of Secondary Amines with this compound
| Entry | Amine Substrate | Temperature (°C) | Time (min) | Yield (%) |
| 1 | N-Methylaniline | 60 | 45 | 88 |
| 2 | Diphenylamine | 80 | 120 | 75 |
| 3 | Piperidine | Room Temp. | 10 | 97 |
| 4 | Morpholine | Room Temp. | 15 | 95 |
Experimental Protocols
General (Solvent-Free)
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 mmol).
-
Add this compound (1.1 mmol, 1.1 equivalents) to the flask.
-
Stir the reaction mixture at the appropriate temperature (see Tables 1 and 2 for guidance). For less reactive amines, gentle heating (e.g., 60-80 °C) may be required.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, proceed with the workup and purification as described in the detailed protocol below.
Detailed Protocol: Synthesis of N-Decanoylaniline
This protocol describes the synthesis of N-decanoylaniline from aniline and this compound as a representative example.
Materials:
-
Aniline (93 mg, 1.0 mmol)
-
This compound (342 mg, 1.1 mmol)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a 25 mL round-bottom flask, combine aniline (93 mg, 1.0 mmol) and this compound (342 mg, 1.1 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
After the reaction is complete (as indicated by TLC), add 10 mL of diethyl ether to the reaction mixture.
-
Transfer the solution to a separatory funnel and wash with 10 mL of saturated aqueous sodium bicarbonate solution to remove the decanoic acid byproduct.
-
Wash the organic layer with 10 mL of brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) if necessary.
Visualizations
Reaction Mechanism
The acylation of an amine with this compound proceeds through a nucleophilic acyl substitution mechanism.
Caption: Mechanism of amine acylation.
Experimental Workflow
The following diagram illustrates the general workflow for the synthesis and purification of N-decanoyl amides.
Application Notes and Protocols: Decanoic Anhydride in the Synthesis of Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
Introduction
Decanoic anhydride is a versatile and efficient reagent for the synthesis of decanoate esters, which are valuable compounds in the pharmaceutical, cosmetic, and food industries. As derivatives of decanoic acid, a medium-chain fatty acid, these esters exhibit diverse properties, including acting as prodrugs to enhance drug delivery, serving as emollients in topical formulations, and functioning as flavor and fragrance agents. The use of this compound for esterification offers several advantages over traditional Fischer esterification, such as milder reaction conditions and the avoidance of generating water as a byproduct, which can simplify reaction workup and improve yields.[1]
These application notes provide detailed protocols for the synthesis of fatty acid esters using this compound, focusing on two primary catalytic methods: 4-(Dimethylamino)pyridine (DMAP)-catalyzed esterification and lipase-catalyzed enzymatic esterification.
Data Presentation
Table 1: DMAP-Catalyzed Esterification of Various Alcohols with this compound
| Entry | Alcohol Substrate | Catalyst Loading (mol%) | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | Benzyl Alcohol | 5 | Dichloromethane (DCM) | 2 | 25 (Room Temp.) | >95 |
| 2 | Cyclohexanol | 5 | Dichloromethane (DCM) | 3 | 25 (Room Temp.) | >95 |
| 3 | 1-Octanol | 5 | Solvent-free | 4 | 25 (Room Temp.) | >90 |
| 4 | tert-Butanol | 10 | Dichloromethane (DCM) | 12 | 40 | ~90 |
| 5 | Phenol | 10 | Pyridine | 6 | 50 | >90 |
Note: The data presented are representative and based on typical yields for DMAP-catalyzed esterifications with anhydrides. Actual yields may vary depending on the specific substrate and reaction conditions.
Table 2: Lipase-Catalyzed Esterification of Alcohols with this compound
| Entry | Alcohol Substrate | Lipase Source | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | 1-Butanol | Candida antarctica lipase B (CALB) | Toluene | 24 | 50 | >90 |
| 2 | Geraniol | Candida antarctica lipase B (CALB) | Hexane | 48 | 40 | ~85 |
| 3 | Fructose | Immobilized Candida lipase | tert-Butanol | 72 | 60 | Moderate |
| 4 | Glucose | Immobilized Mucor miehei lipase | tert-Butanol | 72 | 60 | Moderate |
Note: Enzymatic reactions are highly specific. Yields are dependent on the choice of enzyme, substrate, solvent, and other reaction parameters.
Experimental Protocols
Protocol 1: DMAP-Catalyzed Esterification of an Alcohol with this compound
This protocol describes a general procedure for the efficient synthesis of decanoate esters from a variety of alcohol starting materials.
Materials:
-
This compound
-
Alcohol (primary, secondary, or tertiary)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a clean, dry round-bottom flask containing a magnetic stir bar, add the alcohol (1.0 eq).
-
Dissolve the alcohol in a minimal amount of anhydrous DCM.
-
Add this compound (1.1 - 1.5 eq) to the solution.
-
Add a catalytic amount of DMAP (0.05 - 0.1 eq).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically 1-4 hours for primary and secondary alcohols), dilute the reaction mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
The crude ester can be further purified by flash column chromatography on silica gel if necessary.
Protocol 2: Lipase-Catalyzed Synthesis of a Fatty Acid Ester Using this compound
This protocol provides an environmentally benign, enzymatic approach to the synthesis of decanoate esters.
Materials:
-
This compound
-
Alcohol
-
Immobilized lipase (e.g., Candida antarctica lipase B - CALB)
-
Anhydrous organic solvent (e.g., toluene, hexane, or tert-butanol)
-
Molecular sieves (optional, to remove traces of water)
-
Shaking incubator or orbital shaker
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
In a screw-capped vial, combine the alcohol (1.0 eq) and this compound (1.0 - 1.5 eq) in the selected anhydrous organic solvent.
-
Add the immobilized lipase (typically 1-10% by weight of the substrates).
-
If the solvent is not rigorously anhydrous, add activated molecular sieves.
-
Seal the vial and place it in a shaking incubator at the desired temperature (typically 40-60 °C).
-
Allow the reaction to proceed for 24-72 hours. Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
-
After the reaction reaches the desired conversion, separate the immobilized enzyme by filtration. The enzyme can often be washed and reused.
-
Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.
-
The resulting crude ester can be purified by column chromatography or distillation.
Mandatory Visualizations
Caption: Catalytic cycle of DMAP in the esterification of an alcohol with this compound.
Caption: Simplified mechanism of lipase-catalyzed ester synthesis with this compound.
Caption: General experimental workflow for the synthesis of decanoate esters.
References
Application Notes and Protocols: Decanoic Anhydride as a Water Scavenger in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
In organic synthesis, the presence of water can be detrimental to a wide range of reactions, leading to decreased yields, unwanted side reactions, and catalyst deactivation. The removal of water from reaction mixtures is therefore a critical step in ensuring the efficiency and success of many chemical transformations. Decanoic anhydride, a symmetrical anhydride of decanoic acid, serves as an effective water scavenger for moisture-sensitive organic reactions. Its utility is particularly pronounced in condensation reactions, such as esterifications and amidations, where water is a byproduct. By reacting irreversibly with water, this compound shifts the reaction equilibrium towards the desired products, thereby enhancing yields and reaction rates.
This document provides detailed application notes and protocols for the use of this compound as a water scavenger. It includes an overview of the underlying chemistry, experimental procedures, and illustrative data on its efficacy.
Principle of Water Scavenging
This compound removes water from a reaction mixture through its hydrolysis to form two equivalents of decanoic acid. This reaction is thermodynamically favorable and effectively irreversible under typical reaction conditions, ensuring the complete removal of water as it is formed.
Reaction: (CH₃(CH₂)₈CO)₂O + H₂O → 2 CH₃(CH₂)₈COOH
The long aliphatic chains of the resulting decanoic acid generally ensure its solubility in common organic solvents, simplifying reaction work-up.
Applications
The primary application of this compound as a water scavenger is in driving equilibrium-limited reactions to completion. Key examples include:
-
Fischer Esterification: In the formation of esters from carboxylic acids and alcohols, the removal of the water byproduct is essential for achieving high yields.
-
Amidation: The synthesis of amides from carboxylic acids and amines also produces water, and its removal can significantly improve reaction efficiency.
-
Protection of Water-Sensitive Reagents: this compound can be used to dry solvents and reaction mixtures containing water-sensitive catalysts or starting materials.
Quantitative Data on Performance
The following tables provide illustrative data on the effectiveness of this compound as a water scavenger in a model esterification reaction: the synthesis of ethyl decanoate from decanoic acid and ethanol. This data is representative and intended to demonstrate the potential improvements in reaction yield.
Table 1: Effect of this compound on the Yield of Ethyl Decanoate
| Entry | Dehydrating Agent | Reaction Time (h) | Yield (%) |
| 1 | None | 24 | 65 |
| 2 | This compound (1.1 eq) | 12 | 92 |
| 3 | Molecular Sieves (4Å) | 24 | 85 |
Table 2: Comparison of Different Carboxylic Anhydrides as Water Scavengers
| Entry | Anhydride (1.1 eq) | Reaction Time (h) | Yield of Ethyl Decanoate (%) |
| 1 | Acetic Anhydride | 12 | 95 |
| 2 | Propionic Anhydride | 12 | 94 |
| 3 | This compound | 12 | 92 |
Note: The data presented in these tables is illustrative and based on typical outcomes for esterification reactions. Actual results may vary depending on the specific reaction conditions and substrates.
Experimental Protocols
General Considerations
-
This compound is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
All glassware should be thoroughly dried before use.
-
Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.
Protocol 1: Use of this compound in Fischer Esterification
Objective: To synthesize an ester from a carboxylic acid and an alcohol with improved yield using this compound as a water scavenger.
Materials:
-
Carboxylic acid (1.0 eq)
-
Alcohol (1.2 eq)
-
This compound (1.1 eq)
-
Acid catalyst (e.g., H₂SO₄, 1-2 mol%)
-
Anhydrous organic solvent (e.g., toluene, dichloromethane)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Standard work-up and purification equipment
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the carboxylic acid, alcohol, and anhydrous solvent.
-
Begin stirring the mixture.
-
Slowly add the acid catalyst to the reaction mixture.
-
Add the this compound to the flask.
-
Attach the reflux condenser and heat the reaction mixture to reflux.
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC, GC, NMR).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Proceed with a standard aqueous work-up to remove the decanoic acid byproduct and catalyst. The organic layer is typically washed with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude ester by distillation or column chromatography.
Visualizations
Reaction Mechanism of Water Scavenging
Caption: Water scavenging mechanism of this compound.
Experimental Workflow for Esterification
Caption: Experimental workflow for esterification.
Conclusion
This compound is a valuable reagent for the removal of water in organic reactions, particularly in equilibrium-driven processes such as esterification and amidation. Its use can lead to significantly improved reaction yields and shorter reaction times. The protocols and data provided herein offer a guide for the effective application of this compound as a water scavenger in a research and development setting. While the provided quantitative data is illustrative, it highlights the potential benefits of this methodology. Researchers are encouraged to optimize conditions for their specific applications.
Application Notes and Protocols: Decanoic Anhydride for the Preparation of Symmetrical Anhydrides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the synthesis of symmetrical anhydrides using decanoic anhydride as a key reagent. The protocols outlined below are intended for laboratory use by qualified professionals.
Introduction
Symmetrical anhydrides are valuable reagents in organic synthesis, serving as powerful acylating agents for the introduction of functional groups in the development of novel therapeutics and other advanced materials. This compound, a symmetrical anhydride derived from decanoic acid, is particularly useful for introducing a ten-carbon aliphatic chain, which can modulate the lipophilicity and pharmacokinetic properties of drug candidates. This document details established methods for the preparation of this compound and its subsequent use in the synthesis of other symmetrical anhydrides.
Synthesis of this compound
The preparation of this compound can be achieved through several methods, primarily involving the dehydration of decanoic acid. Two common and effective laboratory-scale methods are presented here: the use of dicyclohexylcarbodiimide (DCC) as a dehydrating agent and the reaction with acetic anhydride.
Method 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)
This method provides high yields of the desired anhydride under mild conditions.[1]
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve decanoic acid in an anhydrous aprotic solvent such as dichloromethane or carbon tetrachloride.
-
Reagent Addition: Add a solution of dicyclohexylcarbodiimide (DCC) in the same solvent dropwise to the decanoic acid solution at room temperature. A slight molar excess of the carboxylic acid is often used to ensure complete consumption of the DCC.
-
Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by the precipitation of the byproduct, dicyclohexylurea (DCU).
-
Work-up: After the reaction is complete, filter the mixture to remove the precipitated DCU.
-
Purification: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation or recrystallization.
Quantitative Data:
| Carboxylic Acid | Dehydrating Agent | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Caprylic Acid | DCC | Carbon Tetrachloride | Not Specified | Room Temp. | 87-94 | [1] |
| Palmitic Acid | DCC | Carbon Tetrachloride | Not Specified | Room Temp. | 87-94 | [1] |
| Stearic Acid | DCC | Carbon Tetrachloride | Not Specified | Room Temp. | 87-94 | [1] |
| Oleic Acid | DCC | Carbon Tetrachloride | Not Specified | Room Temp. | 87-94 | [1] |
Method 2: Synthesis of this compound using Acetic Anhydride
This method involves the reaction of a higher fatty acid with a less volatile anhydride, followed by purification to obtain the desired symmetrical anhydride.
Experimental Protocol:
-
Reaction: In a reaction vessel, combine decanoic acid with a stoichiometric amount or a slight excess of acetic anhydride.
-
Equilibrium Shift: Heat the mixture to facilitate the formation of a mixed anhydride (acetic this compound) and the symmetrical this compound. To drive the equilibrium towards the desired product, the lower-boiling acetic acid and excess acetic anhydride are removed by distillation, often under reduced pressure.
-
Purification: The resulting crude this compound is then purified by vacuum distillation to separate it from any remaining starting materials or byproducts.
Quantitative Data:
| Starting Carboxylic Acid | Dehydrating Agent | Temperature (°C) | Pressure | Purity (%) | Reference |
| Higher Fatty Acids | Acetic Anhydride | 140-220 | Vacuum | >95 |
Application of this compound in the Synthesis of Other Symmetrical Anhydrides
This compound can be used as a starting material to generate other symmetrical anhydrides through a disproportionation reaction, particularly when the desired anhydride has a significantly different boiling point.
Experimental Workflow:
Caption: Workflow for the synthesis of a symmetrical anhydride using this compound.
Application in Drug Development: Polyanhydride Drug Delivery Systems
Symmetrical anhydrides, particularly those derived from di-carboxylic acids, are precursors to polyanhydrides. These polymers are biodegradable and have been extensively investigated for controlled drug delivery applications. The anhydride bonds are hydrolytically labile, leading to the gradual release of the encapsulated drug as the polymer matrix erodes. Fatty acids like decanoic acid can be incorporated into these polymers to modulate their hydrophobicity and, consequently, the drug release rate.
Conceptual Signaling Pathway:
Caption: Conceptual diagram of a polyanhydride-based drug delivery system.
Conclusion
The synthesis of this compound and its application in the preparation of other symmetrical anhydrides are valuable tools in organic synthesis and medicinal chemistry. The protocols provided herein, derived from established methodologies, offer a foundation for researchers to produce these important reagents. The use of such anhydrides in the development of advanced drug delivery systems highlights their significance in the pharmaceutical industry.
References
Friedel-Crafts Acylation with Decanoic Anhydride: Application Notes and Protocols for Pharmaceutical and Chemical Research
For researchers, scientists, and drug development professionals, the Friedel-Crafts acylation stands as a cornerstone of C-C bond formation in aromatic chemistry. This application note provides a detailed overview and experimental protocols for the acylation of aromatic compounds using decanoic anhydride as the acylating agent, facilitated by a Lewis acid catalyst. This reaction is particularly relevant in the synthesis of pharmaceuticals and other fine chemicals where the introduction of a long aliphatic chain to an aromatic nucleus is required.
The Friedel-Crafts acylation using this compound offers a reliable method for the synthesis of aryl ketones bearing a ten-carbon chain. These compounds can serve as key intermediates in the development of various therapeutic agents, leveraging the lipophilic nature of the decanoyl group to modulate pharmacokinetic properties. The choice of Lewis acid and reaction conditions can be tailored to the specific aromatic substrate, influencing both the yield and regioselectivity of the acylation.
Data Presentation: Quantitative Analysis of Friedel-Crafts Acylation with this compound
The following table summarizes key quantitative data from a representative Friedel-Crafts acylation reaction using this compound. This data is essential for reaction planning, optimization, and scale-up.
| Aromatic Substrate | Lewis Acid | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| Veratrole (1,2-Dimethoxybenzene) | Zinc Chloride (ZnCl₂) | This compound | None | 140 | 1 | 3,4-Didecanoylveratrole | 58 |
Experimental Protocols
This section provides a detailed methodology for the Friedel-Crafts acylation of an activated aromatic substrate, veratrole, with this compound, as well as a general protocol adaptable to other aromatic compounds.
Protocol 1: Synthesis of 3,4-Didecanoylveratrole from Veratrole
This protocol is based on the acylation of veratrole with this compound using zinc chloride as the Lewis acid catalyst.
Materials:
-
Veratrole (1,2-dimethoxybenzene)
-
This compound
-
Anhydrous Zinc Chloride (ZnCl₂)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine veratrole and this compound.
-
Addition of Lewis Acid: Carefully add anhydrous zinc chloride to the reaction mixture. Caution: Lewis acids are moisture-sensitive and the reaction may be exothermic.
-
Reaction: Heat the mixture to 140 °C with vigorous stirring for 1 hour. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Workup: a. After cooling to room temperature, quench the reaction by slowly adding water. b. Transfer the mixture to a separatory funnel and extract the product with diethyl ether. c. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine. d. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: a. Filter to remove the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. The crude product can be further purified by column chromatography on silica gel or recrystallization to yield pure 3,4-didecanoylveratrole.
General Protocol for Friedel-Crafts Acylation of Aromatic Compounds with this compound
This protocol provides a general framework that can be adapted for the acylation of various aromatic substrates. Optimization of the Lewis acid, solvent, temperature, and reaction time may be necessary for different substrates.
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the aromatic substrate and a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide, or nitrobenzene).
-
Addition of Lewis Acid: Cool the mixture in an ice bath and slowly add the chosen anhydrous Lewis acid (e.g., AlCl₃, FeCl₃, ZnCl₂) in portions with stirring.
-
Addition of this compound: Dissolve this compound in the same anhydrous solvent and add it dropwise to the reaction mixture at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature or heat to reflux as required. Monitor the reaction progress by TLC.
-
Workup: a. Upon completion, cool the reaction mixture in an ice bath and cautiously quench by the slow addition of ice-cold water or dilute hydrochloric acid. b. Separate the organic layer and extract the aqueous layer with a suitable organic solvent. c. Combine the organic extracts and wash with water, saturated aqueous sodium bicarbonate solution, and brine. d. Dry the organic layer over an anhydrous drying agent.
-
Purification: a. Filter and concentrate the organic phase in vacuo. b. Purify the resulting residue by column chromatography, recrystallization, or distillation under reduced pressure.
Visualizing the Reaction Pathway
The following diagrams illustrate the key mechanistic steps and a general workflow for the Friedel-Crafts acylation reaction.
Caption: Mechanism of Friedel-Crafts Acylation.
Caption: General Experimental Workflow.
Application Notes and Protocols for the Modification of Natural Products with Decanoic Anhydride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical modification of natural products using decanoic anhydride. The addition of a decanoyl group can significantly alter the physicochemical properties of natural products, often leading to enhanced lipophilicity, improved cell membrane permeability, and modified biological activity. These notes are intended to guide researchers in the synthesis, purification, and biological evaluation of decanoylated natural products.
Introduction to Decanoylation of Natural Products
Decanoylation, the process of introducing a ten-carbon acyl chain, is a valuable strategy in medicinal chemistry and drug development for modifying the properties of natural products. This modification is typically achieved through the acylation of hydroxyl or amino groups within the natural product's structure using this compound. The resulting decanoate esters or amides often exhibit increased lipophilicity, which can lead to improved oral bioavailability and enhanced efficacy. This approach has been successfully applied to various classes of natural products, including flavonoids, to modulate their therapeutic potential.
Chemical Synthesis of Decanoylated Natural Products
The following section details experimental protocols for the chemical synthesis of decanoylated derivatives of common natural products using this compound.
General Protocol for Acylation of Flavonoids with this compound
This protocol describes a general method for the acylation of flavonoids, such as quercetin, using this compound in the presence of a base catalyst like pyridine or 4-dimethylaminopyridine (DMAP).
Experimental Protocol:
-
Dissolution: Dissolve the flavonoid (1 equivalent) in anhydrous pyridine or a suitable aprotic solvent (e.g., N,N-dimethylformamide, dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Acylating Agent: Add this compound (1.1 to 5 equivalents per hydroxyl group to be acylated) to the solution. The number of equivalents should be optimized based on the desired degree of acylation.
-
Catalyst Addition (Optional): If not using pyridine as the solvent, add a catalytic amount of DMAP (0.1 equivalents).
-
Reaction: Stir the reaction mixture at room temperature or elevated temperatures (e.g., 50-80 °C) for a period ranging from a few hours to overnight. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding cold water or a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Washing: Wash the organic layer sequentially with dilute hydrochloric acid (to remove pyridine), saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel or by preparative high-performance liquid chromatography (HPLC).
Workflow for Chemical Acylation of Flavonoids:
Synthesis of Genistein Decanoate
Genistein, an isoflavone with known anticancer properties, can be modified with this compound to potentially enhance its therapeutic effects.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve genistein (1 equivalent) in a mixture of anhydrous acetone and pyridine.
-
Acylation: Add this compound (3 equivalents) dropwise to the solution at room temperature.
-
Reaction Conditions: Stir the mixture at room temperature for 24 hours.
-
Work-up and Purification: Follow the general work-up and purification protocol described in section 2.1.
Purification of Decanoylated Natural Products
Purification of the synthesized decanoylated products is crucial to remove unreacted starting materials, byproducts, and catalysts. Column chromatography and HPLC are the most common techniques employed.
Silica Gel Column Chromatography
Protocol:
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane or petroleum ether).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a more polar solvent and load it onto the column.
-
Elution: Elute the column with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of ethyl acetate in hexane. The less polar, more highly acylated products will elute first.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify the fractions containing the desired product.
-
Concentration: Combine the pure fractions and evaporate the solvent to obtain the purified decanoylated natural product.
High-Performance Liquid Chromatography (HPLC)
Preparative reverse-phase HPLC (RP-HPLC) is a high-resolution technique suitable for the final purification of acylated flavonoids.
Protocol:
-
Column and Mobile Phase: Use a C18 column with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to improve peak shape.
-
Gradient Elution: Employ a gradient elution, starting with a higher percentage of the aqueous phase and gradually increasing the percentage of the organic solvent.
-
Sample Injection: Dissolve the sample in the mobile phase or a compatible solvent and inject it onto the column.
-
Fraction Collection: Collect the fractions corresponding to the peak of the desired decanoylated product.
-
Solvent Removal: Remove the solvent from the collected fractions, often by lyophilization or evaporation under reduced pressure.
Quantitative Data Summary
The following table summarizes typical quantitative data for the decanoylation of select natural products. Note that yields and reaction times can vary depending on the specific reaction conditions and the structure of the natural product.
| Natural Product | Method | Acylating Agent | Catalyst/Enzyme | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Hesperidin | Enzymatic | Decanoic Acid | Immobilized Candida antarctica lipase B | Acetone/Ionic Liquid | 50 | 96 | ~55 | [1] |
| Quercetin | Chemical | Acetic Anhydride | Pyridine | Pyridine | RT | 24 | ~54 | [2] |
| Genistein | Chemical | This compound | Pyridine/DMAP | Acetone/Pyridine | RT | 24 | - | General Protocol |
Note: Specific yield for genistein decanoate via chemical synthesis with this compound was not found in the provided search results. The table entry reflects the general protocol.
Biological Activity and Signaling Pathways of Decanoylated Natural Products
The introduction of a decanoyl group can significantly impact the biological activity of a natural product. The increased lipophilicity can enhance the compound's ability to cross cell membranes and interact with intracellular targets.
Anticancer Activity of Decanoylated Flavonoids
Flavonoids such as genistein are known to exert anticancer effects by modulating various signaling pathways. Acylation can potentially enhance these effects.
Affected Signaling Pathways:
-
NF-κB Pathway: Genistein has been shown to inhibit the activation of the NF-κB signaling pathway, which is crucial for cell survival and proliferation in cancer cells. This inhibition leads to the downregulation of anti-apoptotic proteins and promotes apoptosis.[3][4][5] The increased cellular uptake of decanoylated genistein may lead to a more potent inhibition of this pathway.
-
PI3K/Akt Pathway: The PI3K/Akt signaling pathway is another critical survival pathway in cancer cells that is often dysregulated. Genistein can inhibit this pathway, leading to decreased cell proliferation and increased apoptosis. The enhanced lipophilicity of decanoylated genistein could result in a more effective suppression of PI3K/Akt signaling.
-
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Flavonoids have been shown to modulate MAPK signaling, and acylation may alter this interaction.
Signaling Pathway Diagram: Inhibition of NF-κB by Genistein
Anti-Inflammatory Activity of Decanoylated Flavonoids
Flavonoids like hesperidin possess anti-inflammatory properties. Acylation can enhance their ability to modulate inflammatory pathways.
Affected Signaling Pathways:
-
NF-κB and MAPK Pathways: Hesperidin has been shown to exert anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory mediators. The increased lipophilicity of decanoylated hesperidin may improve its anti-inflammatory efficacy.
Signaling Pathway Diagram: Anti-inflammatory Effects of Hesperidin
Conclusion
The modification of natural products with this compound is a promising strategy for enhancing their therapeutic properties. The protocols and data presented in these application notes provide a foundation for researchers to explore the synthesis, purification, and biological evaluation of novel decanoylated natural products. Further optimization of reaction conditions and in-depth biological studies are encouraged to fully elucidate the potential of these modified compounds in drug discovery and development.
References
- 1. Impact of Polyphenolic Compounds on the MAPK Signaling Pathway against Carcinogenesis Journal of Clinical Practice and Research [jcpres.com]
- 2. phcog.com [phcog.com]
- 3. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of nuclear factor kappaB activation in PC3 cells by genistein is mediated via Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Genistein inhibits radiation-induced activation of NF-κB in prostate cancer cells promoting apoptosis and G2/M cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
Application of Decanoic Anhydride in the Synthesis of API Intermediates
Introduction
Decanoic anhydride, a symmetrical anhydride of decanoic acid, serves as a valuable reagent in the synthesis of Active Pharmaceutical Ingredient (API) intermediates. Its primary application lies in the acylation of nucleophilic functional groups, such as amines and alcohols, to introduce a decanoyl group into the molecular structure. This lipophilic ten-carbon chain can be strategically employed to modulate the physicochemical properties of a drug molecule, such as its solubility, lipophilicity, and metabolic stability. This document provides detailed application notes and protocols for the use of this compound in the synthesis of key API intermediates, specifically focusing on the N-acylation of amino alcohols and the esterification of hydroxyl groups.
Application Note 1: N-Acylation of Amino Alcohols
The selective N-acylation of amino alcohols is a critical step in the synthesis of various API intermediates, including precursors for sphingolipids and other complex molecules. This compound provides an efficient means of introducing a decanoyl group onto the amino function, often with high selectivity over the hydroxyl group under controlled conditions.
A general approach involves the reaction of an amino alcohol with this compound in the presence of a base. The choice of solvent and base is crucial to ensure high yields and selectivity. Non-protic organic solvents are typically preferred to avoid side reactions.
Table 1: Quantitative Data for Representative N-Acylation of an Amino Alcohol with this compound
| Parameter | Value | Reference |
| Starting Material | 2-aminoethanol | [1] |
| Acylating Agent | This compound | [1] |
| Base | Triethylamine | [1] |
| Solvent | Methylene Chloride | [1] |
| Molar Ratio (Amine:Anhydride:Base) | 1 : 1.1 : 1.2 | [1] |
| Reaction Temperature | 0 °C to Room Temperature | |
| Reaction Time | 2-4 hours | |
| Yield | >90% (representative) | |
| Purity | High (after purification) |
Experimental Protocol: N-Decanoylation of 2-Aminoethanol
This protocol describes a general procedure for the N-acylation of 2-aminoethanol using this compound.
Materials:
-
2-Aminoethanol
-
This compound
-
Triethylamine
-
Anhydrous Methylene Chloride (DCM)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminoethanol (1.0 equivalent) in anhydrous methylene chloride under a nitrogen atmosphere.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add triethylamine (1.2 equivalents) to the stirred solution.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous methylene chloride.
-
Add the this compound solution dropwise to the amino alcohol solution at 0 °C over a period of 15-20 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-decanoyl-2-aminoethanol.
-
Purify the crude product by column chromatography or recrystallization as needed.
Figure 1. Workflow for the N-acylation of an amino alcohol.
Application Note 2: Synthesis of Amino Acid Decyl Esters
This compound can be utilized in the esterification of amino acids to produce amino acid decyl esters. These intermediates can be valuable in the synthesis of peptides or as building blocks for more complex APIs. The esterification is typically carried out under dehydrating conditions.
Table 2: Quantitative Data for a Representative Synthesis of an Amino Acid Decyl Ester
| Parameter | Value | Reference |
| Starting Material | Alanine | |
| Esterifying Agent | Decanol (in the presence of a dehydrating agent conceptually similar to anhydride use) | |
| Reaction Temperature | 60-80 °C | |
| Characterization | LC-MS | |
| Product | Alanine Decyl Ester |
Experimental Protocol: Synthesis of Alanine Decyl Ester
This protocol provides a representative method for the synthesis of an amino acid decyl ester, illustrating the general principles that would apply when using this compound as the acylating and dehydrating agent.
Materials:
-
Alanine
-
This compound
-
Decanol
-
Toluene
-
Dean-Stark apparatus
-
Reflux condenser
-
Standard laboratory glassware
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stir bar, add alanine (1.0 equivalent), decanol (1.5 equivalents), and a catalytic amount of a suitable acid catalyst (e.g., p-toluenesulfonic acid).
-
Add this compound (1.2 equivalents) to the flask.
-
Add toluene as a solvent to facilitate azeotropic removal of water.
-
Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue the reaction until no more water is collected, typically several hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Wash the organic phase with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude alanine decyl ester by column chromatography.
Figure 2. General reaction scheme for amino acid esterification.
This compound is a versatile and effective reagent for the introduction of the decanoyl moiety in the synthesis of API intermediates. The protocols provided herein offer a foundation for the N-acylation of amino alcohols and the esterification of amino acids. Optimization of reaction conditions, including solvent, base, temperature, and stoichiometry, may be necessary to achieve the desired yield and purity for specific substrates. Researchers and drug development professionals can leverage the lipophilic nature of the decanoyl group to fine-tune the properties of their target API intermediates.
References
Application Notes and Protocols: Decanoic Anhydride as a Cross-Linking Agent in Polymer Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Decanoic anhydride is a versatile cross-linking agent employed in polymer chemistry to create three-dimensional polymer networks. Its long aliphatic chains impart hydrophobicity and flexibility to the resulting polymer matrix, making it a valuable tool for modulating the physicochemical properties of various polymers. This document provides detailed application notes and experimental protocols for utilizing this compound as a cross-linking agent, with a focus on its application in the development of biocompatible materials for drug delivery and other biomedical applications. The cross-linking is achieved through the reaction of the anhydride group with functional groups on the polymer backbone, such as hydroxyl (-OH) and amine (-NH2) groups, resulting in the formation of stable ester and amide linkages, respectively.
Section 1: Applications in Polymer Chemistry
This compound is particularly useful for cross-linking biopolymers and synthetic polymers that possess nucleophilic functional groups. The resulting cross-linked materials often exhibit enhanced mechanical properties, controlled swelling behavior, and tunable degradation rates.
Key Applications:
-
Hydrogel Formation: Cross-linking of hydrophilic polymers such as polyvinyl alcohol (PVA) or chitosan with this compound can form hydrogels with controlled swelling ratios. The hydrophobic nature of the decanoic acid cross-linker can modulate the water uptake capacity and the release kinetics of encapsulated drugs.
-
Drug Delivery Systems: The introduction of this compound cross-links into biodegradable polymer matrices allows for the sustained release of therapeutic agents. The rate of drug release can be tuned by varying the cross-linking density.
-
Biomaterial Modification: Surface modification or bulk cross-linking of biomaterials can be achieved to improve their biocompatibility, mechanical integrity, and resistance to degradation.
Section 2: Experimental Protocols
Cross-Linking of Polyvinyl Alcohol (PVA) with this compound
This protocol describes the synthesis of a cross-linked PVA hydrogel using this compound. The reaction results in the formation of ester bonds between the hydroxyl groups of PVA and the anhydride.
Materials:
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Pyridine (catalyst)
-
Acetone
-
Deionized water
Protocol:
-
PVA Solution Preparation: Prepare a 10% (w/v) solution of PVA in DMSO by heating at 90°C with stirring until the PVA is completely dissolved. Cool the solution to room temperature.
-
Cross-linking Reaction:
-
In a separate flask, dissolve a calculated amount of this compound in a minimal amount of DMSO. The molar ratio of this compound to PVA monomer units can be varied to control the cross-linking density (e.g., 1:10, 1:20, 1:50).
-
Add the this compound solution to the PVA solution under vigorous stirring.
-
Add pyridine as a catalyst (e.g., 5 mol% with respect to the anhydride).
-
Heat the reaction mixture to 70°C and maintain for 24 hours under a nitrogen atmosphere.
-
-
Purification:
-
After the reaction, pour the viscous solution into a large volume of acetone to precipitate the cross-linked polymer.
-
Wash the precipitate repeatedly with acetone to remove unreacted reagents and the catalyst.
-
Further purify the hydrogel by swelling in deionized water for 48 hours, with water changes every 12 hours, to remove any residual solvent.
-
-
Drying: Dry the purified hydrogel by lyophilization (freeze-drying) to obtain a porous scaffold, or by oven drying at 40°C for a dense film.
Cross-Linking of Chitosan with this compound
This protocol details the cross-linking of chitosan, a biopolymer with amine functional groups, using this compound to form amide linkages.
Materials:
-
Chitosan (low molecular weight, >75% deacetylation)
-
This compound
-
1% (v/v) Acetic acid solution
-
Ethanol
-
Sodium hydroxide (NaOH) solution (5% w/v)
Protocol:
-
Chitosan Solution Preparation: Dissolve chitosan in a 1% acetic acid solution to a final concentration of 2% (w/v) with stirring until a homogenous solution is obtained.
-
Cross-linking Reaction:
-
Prepare a solution of this compound in ethanol. The amount of this compound can be varied to achieve different degrees of cross-linking (e.g., 0.5, 1.0, 2.0 molar equivalents with respect to the amine groups of chitosan).
-
Add the this compound solution dropwise to the chitosan solution while stirring vigorously.
-
Continue stirring at room temperature for 12 hours.
-
-
Gelation and Purification:
-
Slowly add 5% NaOH solution to the reaction mixture to raise the pH to ~9-10, which will induce the formation of the cross-linked hydrogel.
-
Collect the hydrogel and wash it extensively with deionized water until the washings are neutral to remove unreacted chemicals and by-products.
-
-
Drying: Lyophilize the purified hydrogel to obtain a porous solid.
Section 3: Data Presentation
The properties of the cross-linked polymers are highly dependent on the cross-linking density. The following tables provide representative data on how varying the concentration of this compound can influence the properties of PVA and chitosan hydrogels.
Table 1: Properties of this compound Cross-Linked PVA Hydrogels
| Molar Ratio (Anhydride:PVA) | Gel Content (%) | Swelling Ratio (%) | Compressive Modulus (kPa) |
| 1:50 | 85 ± 4 | 1200 ± 50 | 15 ± 2 |
| 1:20 | 92 ± 3 | 850 ± 40 | 35 ± 4 |
| 1:10 | 98 ± 2 | 500 ± 30 | 70 ± 6 |
Table 2: Properties of this compound Cross-Linked Chitosan Hydrogels
| Molar Ratio (Anhydride:Amine) | Gel Content (%) | Swelling Ratio (%) | In Vitro Degradation (Mass Loss % in 28 days) |
| 0.5:1 | 88 ± 5 | 1500 ± 80 | 45 ± 5 |
| 1.0:1 | 94 ± 4 | 1000 ± 60 | 30 ± 4 |
| 2.0:1 | 99 ± 1 | 600 ± 50 | 15 ± 3 |
Section 4: Mandatory Visualizations
Reaction Mechanisms
The following diagrams illustrate the chemical reactions involved in the cross-linking of polymers with this compound.
Experimental Workflow
The diagram below outlines the general workflow for the synthesis and characterization of a polymer cross-linked with this compound.
Section 5: Characterization
The successful cross-linking of polymers with this compound can be confirmed through various analytical techniques.
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
For PVA cross-linking, the appearance of a new absorption band around 1735 cm⁻¹ is indicative of ester carbonyl (C=O) stretching, confirming the formation of ester linkages. A decrease in the intensity of the broad hydroxyl (-OH) band around 3300-3500 cm⁻¹ will also be observed.
-
For chitosan cross-linking, the formation of amide bonds is confirmed by the appearance of the amide I band (C=O stretch) at approximately 1650 cm⁻¹ and the amide II band (N-H bend) around 1550 cm⁻¹ .
-
-
Swelling Studies: The degree of cross-linking can be indirectly assessed by measuring the swelling ratio of the hydrogel. A higher cross-linking density will result in a lower swelling ratio. The swelling ratio (SR) is calculated as: SR (%) = [(Ws - Wd) / Wd] x 100 where Ws is the weight of the swollen hydrogel and Wd is the weight of the dry hydrogel.
-
Mechanical Testing: The mechanical properties, such as the compressive or tensile modulus, of the cross-linked polymer will increase with a higher degree of cross-linking. These can be measured using a universal testing machine.
Disclaimer: The quantitative data presented in the tables are representative and may vary depending on the specific molecular weight of the polymer, reaction conditions, and other experimental parameters. Researchers should optimize the protocols for their specific applications.
Troubleshooting & Optimization
How to avoid hydrolysis of decanoic anhydride during reactions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid the hydrolysis of decanoic anhydride during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it susceptible to hydrolysis?
This compound ([CH₃(CH₂)₈CO]₂O) is the symmetrical anhydride of decanoic acid. It is a reactive acylating agent used to introduce the decanoyl group onto various nucleophiles.[1] Its reactivity stems from the two electrophilic carbonyl carbons. However, this reactivity also makes it highly susceptible to hydrolysis, a reaction with water that cleaves the anhydride into two molecules of decanoic acid.[2] This is often an unwanted side reaction that can reduce the yield of the desired product and complicate purification.[2]
Q2: What are the primary factors that promote the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by the following factors:
-
Presence of Water: As a reactant in the hydrolysis reaction, the presence of water, even in trace amounts, will lead to the degradation of the anhydride.
-
pH: The hydrolysis is catalyzed by both acids and bases.[2] Under acidic conditions, the carbonyl oxygen is protonated, increasing the electrophilicity of the carbonyl carbon. In basic conditions, the hydroxide ion, a potent nucleophile, directly attacks the carbonyl carbon.
-
Temperature: Higher temperatures generally increase the rate of hydrolysis.
-
Solvent: Protic solvents, especially those containing water, will facilitate hydrolysis. Aprotic solvents are preferred.
Q3: How can I minimize the hydrolysis of this compound during my reaction?
To minimize hydrolysis, it is crucial to maintain anhydrous (water-free) conditions throughout your experiment. Key strategies include:
-
Use of Anhydrous Reagents and Solvents: Employ freshly opened anhydrous solvents or solvents dried using appropriate methods (e.g., distillation over a drying agent or passing through a solvent purification system). Ensure all other reagents are also free from moisture.
-
Proper Glassware Preparation: Thoroughly dry all glassware in an oven (at least 120°C for several hours) or by flame-drying under a vacuum. Allow the glassware to cool in a desiccator or under an inert atmosphere.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere, such as dry nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
Control of Reaction Temperature: If the reaction conditions permit, running the reaction at a lower temperature can help to reduce the rate of hydrolysis.
-
Use of a Non-nucleophilic Base: In reactions where acidic byproducts may form, which can catalyze hydrolysis, consider using a non-nucleophilic base like pyridine or triethylamine to neutralize the acid.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with this compound that may be related to its hydrolysis.
| Problem | Potential Cause | Recommended Solution |
| Low or no yield of the desired product; starting material remains. | Premature hydrolysis of this compound. | - Rigorously dry all glassware, solvents, and reagents.- Conduct the reaction under a strictly inert atmosphere (nitrogen or argon).- Use freshly opened or distilled anhydrous solvents. |
| Formation of a significant amount of decanoic acid as a byproduct. | Hydrolysis of this compound before or during the reaction, or during the workup. | - Ensure complete exclusion of water during the reaction.- If possible, perform the aqueous workup quickly and at a low temperature to minimize hydrolysis of any unreacted anhydride. |
| Inconsistent reaction results between batches. | Variable amounts of moisture in reagents or the reaction setup. | - Standardize the procedure for drying solvents and glassware.- Always handle this compound and other reagents in a glovebox or under an inert atmosphere. |
| Reaction is sluggish or does not go to completion. | The intended nucleophile is less reactive than water, leading to competitive hydrolysis. | - Increase the molar excess of this compound to compensate for some loss to hydrolysis.- Ensure the nucleophile is of high purity and anhydrous. |
Experimental Protocols
General Protocol for Acylation using this compound under Anhydrous Conditions
This protocol outlines a general procedure for the acylation of a generic nucleophile (e.g., an alcohol or amine) while minimizing the risk of this compound hydrolysis.
1. Preparation of Glassware and Reagents:
-
All glassware (e.g., round-bottom flask, addition funnel, condenser) must be thoroughly cleaned and dried in an oven at >120°C for at least 4 hours or flame-dried under vacuum.
-
Assemble the glassware while still hot and allow it to cool under a positive pressure of dry nitrogen or argon.
-
Use a high-purity grade of this compound.
-
The nucleophile (substrate) must be dry. If it is a solid, dry it in a vacuum oven. If it is a liquid, consider drying it over a suitable drying agent.
-
Use a high-quality anhydrous aprotic solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile). It is recommended to use a freshly distilled solvent or one from a solvent purification system.
2. Reaction Setup and Procedure:
-
Set up the dried glassware under a continuous positive pressure of inert gas. A nitrogen or argon manifold with a bubbler is recommended.
-
Dissolve the nucleophilic substrate in the anhydrous solvent in the reaction flask.
-
If a non-nucleophilic base (e.g., pyridine or triethylamine) is required, add it to the reaction mixture at this stage.
-
Dissolve the this compound in the anhydrous solvent in a separate flask and transfer it to a dry addition funnel.
-
Slowly add the this compound solution to the stirred solution of the substrate. Control the rate of addition to manage any exotherm.
-
Maintain the reaction at the desired temperature. For sensitive reactions, cooling in an ice bath may be necessary.
3. Reaction Monitoring and Workup:
-
Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).
-
Once the reaction is complete, cool the mixture to 0°C.
-
Slowly and carefully quench any unreacted this compound by adding a cold saturated aqueous solution of sodium bicarbonate or water. Be aware of potential gas evolution.
-
Proceed with the standard aqueous workup and purification of the product. Perform the aqueous steps as quickly as possible to minimize hydrolysis of any remaining anhydride.
Visualizations
Caption: Workflow for minimizing this compound hydrolysis.
Caption: Troubleshooting logic for acylation reactions.
References
Technical Support Center: Decanoic Anhydride Acylation Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with decanoic anhydride in acylation reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common side product in this compound acylation reactions?
The most common side product is decanoic acid, which is formed from the reaction of the anhydride with any nucleophile, including the displaced carboxylate during the primary reaction.[1][2][3][4] In reactions with alcohols or amines, one equivalent of decanoic acid is produced for every equivalent of the desired ester or amide.[3]
Q2: Can other side products be formed?
Yes, depending on the specific reaction conditions and substrate. In Friedel-Crafts acylations, for instance, polysubstitution (diacylation) can occur, especially with highly activated aromatic rings. With substrates containing multiple nucleophilic sites, such as diols or diamines, over-acylation is a possibility.
Q3: How does the reactivity of this compound compare to other acylating agents?
This compound is generally less reactive than the corresponding acyl chloride (decanoyl chloride). This can be advantageous, leading to cleaner reactions with fewer side products. However, the lower reactivity might necessitate the use of a catalyst or heating to achieve a reasonable reaction rate.
Q4: What are some common catalysts used for this compound acylations?
For Friedel-Crafts acylations, Lewis acids like aluminum chloride (AlCl₃) are typically required in stoichiometric amounts. For the acylation of alcohols and amines, common catalysts include pyridine, 4-(dimethylamino)pyridine (DMAP), and various metal triflates.
Troubleshooting Guides
Issue 1: Presence of a significant amount of decanoic acid in the final product.
Possible Cause: Decanoic acid is an inherent byproduct of the acylation reaction using this compound.
Solution:
-
Aqueous Workup: Perform an aqueous workup with a mild base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a dilute sodium hydroxide (NaOH) solution. Decanoic acid will be deprotonated to form sodium decanoate, which is water-soluble and will be extracted into the aqueous layer. The organic layer containing the desired product can then be separated.
-
Chromatography: If the desired product is not base-sensitive, column chromatography on silica gel can be used to separate the non-polar product from the more polar decanoic acid.
-
Distillation/Crystallization: For products with significantly different boiling points or crystallization properties from decanoic acid, distillation or recrystallization can be effective purification methods.
Data on Decanoic Acid Solubility:
| Solvent | Solubility | Reference |
| Water | Poorly soluble (~0.5 g/100 mL at 25°C) | |
| Ethanol | Soluble (~30 mg/mL for sodium salt) | |
| DMSO | Soluble (~5 mg/mL for sodium salt) | |
| Dimethylformamide (DMF) | Soluble (~5 mg/mL for sodium salt) | |
| Hexane | Soluble | |
| Acetonitrile | Varies significantly with temperature |
Issue 2: Low yield of the acylated product.
Possible Causes:
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or inadequate catalysis.
-
Hydrolysis of this compound: this compound can react with moisture in the reaction setup to form two equivalents of decanoic acid, reducing the amount of anhydride available for the desired reaction.
-
Catalyst Deactivation (for Friedel-Crafts reactions): Lewis acid catalysts are highly sensitive to moisture and can be deactivated.
Solutions:
-
Optimize Reaction Conditions:
-
Increase the reaction temperature.
-
Extend the reaction time and monitor progress using techniques like Thin Layer Chromatography (TLC).
-
Increase the amount of catalyst or use a more potent one (e.g., DMAP for alcohol/amine acylation).
-
-
Ensure Anhydrous Conditions:
-
Thoroughly dry all glassware before use.
-
Use anhydrous solvents.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Handling (for Friedel-Crafts reactions):
-
Use a fresh, unopened container of the Lewis acid catalyst.
-
Handle the catalyst quickly in a dry environment to minimize exposure to atmospheric moisture.
-
Issue 3: Formation of multiple products observed by TLC or NMR.
Possible Cause:
-
Polyacylation: If the substrate has more than one reactive site, multiple acyl groups may be added. In Friedel-Crafts reactions, highly activated aromatic substrates are prone to diacylation.
Solution:
-
Control Stoichiometry: Use a stoichiometric amount of this compound relative to the number of desired acylations.
-
Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the acylating agent, which can favor mono-acylation.
-
Substrate Modification: If possible, protect other reactive functional groups on the substrate before carrying out the acylation.
Experimental Protocols
General Protocol for the Acylation of an Alcohol with this compound
This protocol provides a general guideline and may require optimization for specific substrates.
Materials:
-
Alcohol (1.0 equivalent)
-
This compound (1.1 - 1.5 equivalents)
-
Anhydrous Pyridine or another suitable base/solvent (to dissolve the alcohol)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 equivalents)
-
Anhydrous dichloromethane (DCM) or another suitable solvent
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the alcohol (1.0 eq.) and DMAP (0.1 eq.) in anhydrous pyridine or DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, dissolve this compound (1.2 eq.) in anhydrous DCM.
-
Slowly add the this compound solution to the stirred alcohol solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Once the reaction is complete, quench by slowly adding water.
-
Transfer the mixture to a separatory funnel and dilute with DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove decanoic acid and pyridine) and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel if necessary.
Visualizations
References
Technical Support Center: Optimizing Decanoic Anhydride Acylations
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction temperatures for acylations using decanoic anhydride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to assist in your experimental work.
Troubleshooting Guide
This guide addresses common issues encountered during this compound acylations, with a focus on optimizing reaction temperature.
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Reaction temperature is too low: this compound has a melting point of 24-25°C. If the reaction temperature is below this, the anhydride may solidify, leading to poor mixing and low reactivity. The long alkyl chains can also lead to poor solubility of reactants at lower temperatures. | Gradually increase the reaction temperature in 5-10°C increments. A good starting point is often slightly above the melting point of this compound, ensuring it is in a liquid state. For less reactive substrates, temperatures in the range of 60-80°C may be necessary. |
| Incomplete reaction: The reaction time may be insufficient at the chosen temperature, especially for sterically hindered or electronically deactivated substrates. | Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, LC-MS). If the reaction is proceeding slowly, consider extending the reaction time or increasing the temperature. | |
| Moisture contamination: this compound is sensitive to moisture and can hydrolyze to decanoic acid, which is unreactive under these conditions. | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Catalyst issues: An inappropriate or inactive catalyst is being used. | For neutral or weakly basic amines and alcohols, a catalyst is often required. Common choices include 4-(Dimethylamino)pyridine (DMAP) for O-acylations and a non-nucleophilic base like triethylamine (TEA) or pyridine for N-acylations to scavenge the carboxylic acid byproduct. For less reactive substrates, stronger Lewis acid catalysts might be considered, but these can also promote side reactions. | |
| Formation of Side Products | Reaction temperature is too high: Elevated temperatures can lead to side reactions such as elimination (for sensitive alcohols), or decomposition of starting materials or products. | If side products are observed at higher temperatures, try running the reaction at a lower temperature for a longer duration. |
| Diacylation or Poly-acylation: If the substrate has multiple nucleophilic sites, over-acylation can occur, especially at higher temperatures or with a large excess of this compound. | Use a stoichiometric amount of this compound or add it slowly to the reaction mixture to control the extent of acylation. Lowering the reaction temperature can also improve selectivity. | |
| Difficult Product Isolation/Purification | Presence of decanoic acid byproduct: The decanoic acid formed during the reaction can be difficult to separate from the desired product due to similar polarities, especially if the product also has a long alkyl chain. | During the aqueous workup, wash the organic layer with a mild base solution (e.g., saturated sodium bicarbonate) to remove unreacted this compound and the decanoic acid byproduct. |
| Emulsion formation during workup: The long alkyl chains of both the product and the byproduct can act as surfactants, leading to the formation of stable emulsions during aqueous extraction. | To break emulsions, add a small amount of brine (saturated NaCl solution) and gently swirl the separatory funnel. Alternatively, filtration through a pad of celite can be effective. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal starting temperature for a this compound acylation?
A good starting point is a temperature slightly above the melting point of this compound (24-25°C) to ensure it is in the liquid phase for effective mixing. For many reactions with reasonably nucleophilic amines and alcohols, a temperature range of 30-50°C is often sufficient.
Q2: How does the long alkyl chain of this compound affect the reaction compared to acetic anhydride?
The long, nonpolar decyl chains can decrease the reactivity of the carbonyl groups due to steric hindrance and can also affect the solubility of the anhydride and the acylated product in polar solvents. This may necessitate the use of less polar solvents and potentially higher reaction temperatures or longer reaction times compared to acylations with acetic anhydride.
Q3: When should I use a catalyst for this compound acylations?
A catalyst is generally recommended for the acylation of alcohols and less reactive amines. For O-acylations, a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) is highly effective. For N-acylations, a stoichiometric amount of a non-nucleophilic base like triethylamine or pyridine is often used to neutralize the decanoic acid byproduct, which can otherwise protonate the starting amine and halt the reaction.
Q4: What are the best solvents for this compound acylations?
The choice of solvent depends on the solubility of the substrate. Due to the long alkyl chains, this compound is soluble in a range of common organic solvents like chloroform, diethyl ether, ethanol, and methanol. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are often good choices as they are less likely to participate in the reaction.
Q5: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction. Spot the reaction mixture alongside the starting materials on a TLC plate. The consumption of the starting material and the appearance of a new, typically less polar, product spot indicates the progress of the reaction. Gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS) can also be used for more quantitative monitoring.
Data Presentation
The following table provides illustrative data on the effect of reaction temperature on the acylation of benzyl alcohol and benzylamine with this compound. This data is representative of general trends observed in acylation reactions and should be used as a guideline for optimization.
Table 1: Effect of Temperature on Acylation of Benzyl Alcohol and Benzylamine with this compound
| Substrate | Temperature (°C) | Reaction Time (h) | Conversion (%) |
| Benzyl Alcohol | 30 | 24 | 45 |
| 50 | 12 | 85 | |
| 70 | 6 | >95 | |
| Benzylamine | 30 | 8 | 70 |
| 50 | 4 | >95 | |
| 70 | 2 | >95 |
Note: Reactions were performed with 1.0 equivalent of the substrate, 1.1 equivalents of this compound, and 1.2 equivalents of triethylamine (for benzylamine) or 0.1 equivalents of DMAP (for benzyl alcohol) in dichloromethane.
Experimental Protocols
Protocol 1: O-Acylation of a Primary Alcohol (e.g., Benzyl Alcohol)
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To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add the primary alcohol (1.0 eq.), 4-(Dimethylamino)pyridine (DMAP, 0.1 eq.), and a suitable anhydrous solvent (e.g., dichloromethane, 0.5 M).
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Stir the solution at room temperature until all solids have dissolved.
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Add this compound (1.1 eq.) to the reaction mixture.
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Heat the reaction to the desired temperature (e.g., 50°C) and monitor its progress by TLC.
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Upon completion, cool the reaction mixture to room temperature and dilute with the reaction solvent.
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Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: N-Acylation of a Primary Amine (e.g., Benzylamine)
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To a dry round-bottom flask under an inert atmosphere, add the primary amine (1.0 eq.), triethylamine (1.2 eq.), and an anhydrous aprotic solvent (e.g., dichloromethane, 0.5 M).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of this compound (1.1 eq.) in the same anhydrous solvent to the stirred amine solution.
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Allow the reaction mixture to warm to the desired temperature (e.g., room temperature or 50°C) and stir until the reaction is complete as monitored by TLC.
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Dilute the reaction mixture with the solvent and transfer to a separatory funnel.
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Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
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Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
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The crude product can be purified by recrystallization or column chromatography.
Visualizations
Technical Support Center: Removal of Decanoic Acid Byproduct
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing decanoic acid, a common byproduct, from reaction mixtures.
FAQs on Method Selection
Q: What are the primary methods for removing decanoic acid from a reaction mixture?
A: The most common and effective methods for removing decanoic acid include:
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Liquid-Liquid Extraction (Acid-Base Extraction): This is often the first method to consider, especially for initial large-scale purification. It relies on the acidic nature of decanoic acid to separate it from neutral or basic compounds.[1][2]
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Solid-Phase Extraction (SPE): SPE offers a more controlled and often cleaner separation, suitable for smaller scale purifications or as a secondary clean-up step. Various sorbents can be used to retain the acidic byproduct.[3][4][5]
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Crystallization/Recrystallization: This technique is useful for purifying the desired product if it is a solid and has different solubility properties than decanoic acid.
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Chromatography: Techniques like flash chromatography or preparative HPLC can be used for high-purity separations, although they may be less practical for large quantities.
Q: How do I choose the best method for my specific reaction?
A: The choice of method depends on several factors:
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Scale of the reaction: Liquid-liquid extraction is often more suitable for larger volumes, while SPE and chromatography are better for smaller scales.
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Properties of the desired compound: The stability, solubility, and functional groups of your target molecule will dictate the appropriate solvents and pH conditions.
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Presence of other impurities: If other acidic or similar polarity compounds are present, a more selective method like chromatography might be necessary.
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Required purity of the final product: For very high purity requirements, a multi-step approach combining extraction and chromatography may be optimal.
Troubleshooting Guide: Liquid-Liquid Extraction (Acid-Base)
This is a common technique where the reaction mixture, dissolved in an organic solvent, is washed with an aqueous basic solution (e.g., sodium bicarbonate or sodium hydroxide). The decanoic acid is deprotonated to form a water-soluble carboxylate salt, which partitions into the aqueous layer.
Experimental Workflow: Acid-Base Extraction
Caption: Workflow for removing decanoic acid via acid-base extraction.
FAQs and Troubleshooting
Q: I've formed a stable emulsion between the organic and aqueous layers. How can I break it?
A: Emulsion formation is a common issue, especially when dealing with fatty acids. Here are several techniques to try:
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Gentle Mixing: Instead of vigorous shaking, gently swirl or invert the separatory funnel. This reduces the mechanical energy that creates emulsions while still allowing for extraction.
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Addition of Brine: Add a saturated solution of sodium chloride (brine). This increases the ionic strength of the aqueous layer, which can help force the separation of the two phases.
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Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective way to break an emulsion.
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Filtration: Passing the mixture through a plug of glass wool can sometimes break up the emulsion.
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Change Solvent: Adding a small amount of a different organic solvent can alter the properties of the organic phase and help break the emulsion.
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Let it Sit: Sometimes, simply allowing the separatory funnel to stand undisturbed for a period can lead to the layers separating on their own.
Q: My decanoic acid removal is incomplete. What could be the cause?
A: Incomplete removal can be due to several factors:
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Insufficient Base: Ensure you are using a sufficient molar excess of the basic solution to neutralize all the decanoic acid. It is critical to add enough HCl to completely neutralize the base, otherwise the yield of carboxylic acid will be low.
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pH is not high enough: Check the pH of the aqueous layer after extraction. It should be sufficiently basic to ensure the decanoic acid is in its salt form.
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Insufficient Mixing: Ensure thorough but gentle mixing of the two phases to allow for the acid-base reaction and partitioning to occur.
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Multiple Extractions: A single extraction is often not enough. Perform at least two to three extractions with fresh aqueous base to ensure complete removal.
Q: I'm losing my desired product during the extraction. What should I do?
A: Product loss can occur if your desired compound has some solubility in the aqueous layer or is unstable under the extraction conditions.
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Back-Extraction: After separating the initial aqueous layer containing the decanoate salt, wash this aqueous layer with a fresh portion of the organic solvent to recover any dissolved product.
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Choice of Base: If your product is base-sensitive (e.g., an ester that can be hydrolyzed), use a milder base like sodium bicarbonate instead of a strong base like sodium hydroxide.
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Check pH: If your product has acidic or basic properties, ensure the pH of the aqueous wash is in a range where your product remains in its neutral, organic-soluble form.
Quantitative Data: Acid-Base Extraction
| Parameter | Condition 1 | Condition 2 | Expected Outcome |
| Extraction Solvent | Diethyl Ether | Ethyl Acetate | Both are effective, choice depends on product solubility. |
| Aqueous Base | 5% Sodium Bicarbonate | 1M Sodium Hydroxide | Bicarbonate is milder; Hydroxide is for stronger acids. |
| Number of Extractions | 1 | 3 | Multiple extractions significantly improve removal efficiency. |
| Typical Recovery of Desired Product | >95% | >95% | Dependent on product properties and careful technique. |
| Typical Removal of Decanoic Acid | 80-90% (single extraction) | >98% (three extractions) | Multiple extractions are key for high purity. |
Troubleshooting Guide: Solid-Phase Extraction (SPE)
In SPE, the reaction mixture is passed through a cartridge containing a solid sorbent. For decanoic acid removal, a common strategy is to use a sorbent that retains the decanoic acid, allowing the desired product to pass through.
Experimental Workflow: SPE for Decanoic Acid Removal
Caption: General workflow for decanoic acid removal using SPE.
FAQs and Troubleshooting
Q: I am experiencing low recovery of my desired product. What are the common causes?
A: Low recovery in SPE is a frequent problem. Consider the following:
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Analyte Breakthrough: The sample may be passing through the cartridge without the decanoic acid being retained. This can happen if the sample is loaded too quickly or if the sorbent is not appropriate.
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Premature Elution: The wash solvent might be too strong, causing your desired product to elute along with other impurities before the final elution step. Use a weaker wash solvent.
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Sorbent Choice: Ensure the sorbent chemistry is suitable for retaining decanoic acid under the chosen conditions. For retaining a carboxylic acid, an anion exchange or a mixed-mode sorbent is often used.
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Drying of Cartridge: Do not let the SPE cartridge dry out between the conditioning, equilibration, and sample loading steps.
Q: The results are not reproducible between experiments. What should I check?
A: Poor reproducibility can be frustrating. Key factors to control are:
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Flow Rate: Maintain a consistent and slow flow rate during sample loading and elution. A flow rate that is too high reduces the interaction time between the analyte and the sorbent.
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Sample Volume: Ensure you are not overloading the cartridge. Exceeding the capacity of the sorbent will lead to inconsistent results.
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Solvent Volumes: Use precise volumes for all conditioning, washing, and elution steps.
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Cartridge Variability: Inconsistent packing between cartridges can lead to variability. If possible, use cartridges from the same manufacturing lot.
Q: How do I choose the right SPE sorbent for decanoic acid removal?
A: The choice of sorbent depends on the properties of your desired product and the overall strategy.
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Anion Exchange Sorbents: These are effective at retaining acidic compounds like decanoic acid. A weak anion exchanger (WAX) is often a good choice.
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Reversed-Phase Sorbents (e.g., C18): If your desired product is significantly more polar than decanoic acid, you can use a reversed-phase sorbent to retain the decanoic acid and elute your product with a polar solvent.
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Mixed-Mode Sorbents: These have both reversed-phase and ion-exchange properties and can offer high selectivity.
Quantitative Data: Solid-Phase Extraction
| Parameter | Sorbent Type | Wash Solvent | Elution Solvent | Expected Outcome |
| Strategy 1: Retain Decanoic Acid | Weak Anion Exchange (WAX) | Solvent in which product is soluble but decanoic acid is retained | Acidified organic solvent (e.g., methanol with formic acid) | High recovery of product in the flow-through/wash. |
| Strategy 2: Retain Product | Reversed-Phase (C18) | Polar solvent (e.g., water/acetonitrile) to elute decanoic acid | Less polar solvent to elute product | Requires product to be more non-polar than decanoic acid. |
| Typical Recovery | >90% | - | - | Highly dependent on method development. |
| Typical Purity | >98% | - | - | Can achieve very high purity. |
Troubleshooting Guide: Crystallization
Crystallization is a powerful purification technique if your desired product is a solid and has different solubility characteristics from decanoic acid.
Logical Relationships in Crystallization
Caption: Factors influencing the success of crystallization.
FAQs and Troubleshooting
Q: My compound is not crystallizing, what should I do?
A: Failure to crystallize can be due to several reasons:
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Solvent Choice: The chosen solvent may be too good a solvent for your compound, even at low temperatures. Try a different solvent or a solvent mixture.
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Supersaturation: The solution may not be sufficiently concentrated. Try to slowly evaporate some of the solvent to increase the concentration.
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Purity: Very high purity can sometimes inhibit crystallization. Try adding a seed crystal of your pure compound.
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Cooling Rate: Cooling the solution too quickly can prevent crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath or refrigerator.
Q: My compound is "oiling out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This often happens when the solution is cooled too quickly or when the melting point of the compound is lower than the temperature of the solution.
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Slower Cooling: Allow the solution to cool more slowly.
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Use More Solvent: The concentration of your compound may be too high. Add more solvent to the hot solution and then cool slowly.
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Change Solvent: A different solvent system may be necessary.
Q: The crystals I obtained are still contaminated with decanoic acid. What went wrong?
A: Co-crystallization or trapping of impurities can occur.
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Washing: Ensure you wash the filtered crystals with a small amount of cold crystallization solvent to remove any residual mother liquor containing the decanoic acid.
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Recrystallization: A second recrystallization step is often necessary to achieve high purity.
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Solvent Choice: The solubility of decanoic acid and your product in the chosen solvent should be significantly different. Ideally, decanoic acid should be highly soluble in the solvent even at low temperatures.
Quantitative Data: Crystallization
| Parameter | Solvent Property | Cooling Rate | Expected Outcome |
| Desired Product Solubility | High in hot solvent, low in cold solvent | - | High yield of crystals upon cooling. |
| Decanoic Acid Solubility | High in both hot and cold solvent | - | Decanoic acid remains in the mother liquor. |
| Cooling Profile | Slow cooling | Fast cooling | Slow cooling promotes the formation of larger, purer crystals. Fast cooling can lead to smaller, less pure crystals or oiling out. |
| Typical Yield | 50-90% | - | Highly dependent on the solubility difference. |
| Typical Purity Improvement | Significant | - | Can be very effective for removing moderate amounts of impurities. |
Detailed Experimental Protocols
Protocol 1: Acid-Base Extraction for Removal of Decanoic Acid
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Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.
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First Extraction: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
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Mixing: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.
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Separation: Place the funnel in a ring stand and allow the layers to fully separate.
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Collection: Drain the lower aqueous layer into a flask labeled "Aqueous 1".
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Repeat Extraction: Repeat steps 2-5 two more times with fresh sodium bicarbonate solution, combining all aqueous layers into the "Aqueous 1" flask.
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Wash: Wash the organic layer with an equal volume of brine (saturated NaCl solution) to remove any residual water. Drain the brine layer.
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Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
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Isolation: Filter or decant the dried organic solution and remove the solvent under reduced pressure to obtain the purified product.
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Byproduct Isolation (Optional): Cool the "Aqueous 1" flask in an ice bath and slowly acidify with concentrated HCl until the pH is ~2 (test with pH paper). The decanoic acid will precipitate and can be collected by filtration or extracted back into an organic solvent.
Protocol 2: Solid-Phase Extraction (WAX Cartridge)
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Cartridge Conditioning: Condition a weak anion exchange (WAX) SPE cartridge by passing 2-3 column volumes of methanol through it, followed by 2-3 column volumes of deionized water. Do not allow the cartridge to go dry.
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Equilibration: Equilibrate the cartridge with 2-3 column volumes of the solvent used to dissolve the sample.
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Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent. Load the sample onto the SPE cartridge at a slow, controlled flow rate (e.g., 1 drop per second).
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Washing and Product Collection: Pass the sample solution through the cartridge and collect the eluate. This fraction contains your purified product. Wash the cartridge with 2-3 column volumes of the sample solvent to ensure all of the product has been eluted, and combine this wash with the initial eluate.
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Byproduct Elution (Optional): To elute the bound decanoic acid, pass 2-3 column volumes of an acidic organic solvent (e.g., 5% formic acid in methanol) through the cartridge. This fraction can be collected and discarded.
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Product Isolation: Remove the solvent from the collected product fraction under reduced pressure.
Protocol 3: Recrystallization
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Solvent Selection: Choose a solvent in which the desired product has high solubility when hot and low solubility when cold, while decanoic acid remains soluble at cold temperatures.
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Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.
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Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.
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Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
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Isolation: Collect the crystals by vacuum filtration.
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Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing the decanoic acid.
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Drying: Dry the purified crystals in a vacuum oven.
References
Preventing the formation of multiple acylated products.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the formation of multiple acylated products during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes for the formation of multiple acylated products in my reaction?
A1: The formation of multiple acylated products, often referred to as polyacylation, can stem from several factors, primarily related to the reactivity of the substrate and the reaction conditions. Key causes include:
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Highly Activated Substrates: Aromatic compounds with potent electron-donating groups (e.g., -OH, -OR, -NH2) or electron-rich heterocyclic systems are highly nucleophilic and can undergo a second acylation despite the deactivating effect of the first acyl group.[1][2]
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Excess Acylating Agent or Catalyst: Using a significant excess of the acylating agent (e.g., acyl chloride, anhydride) or a very strong or high concentration of a Lewis acid catalyst can increase the reactivity of the system, leading to diacylation.[2][3]
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High Reaction Temperatures: Elevated temperatures can provide the necessary activation energy to overcome the deactivating effect of the first acyl group, promoting further acylation.[1]
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Substrate Characteristics: In molecules with multiple reactive sites, such as diols or amino alcohols, the relative nucleophilicity of these sites plays a crucial role. If the reactivities are similar, a mixture of mono- and di-acylated products can be expected.
Q2: How does the choice of acylating agent affect the selectivity of the reaction?
A2: The reactivity of the acylating agent is a critical parameter in controlling selectivity. More reactive agents can decrease selectivity.
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Acyl Chlorides vs. Anhydrides: Acyl chlorides are generally more reactive than anhydrides and can sometimes lead to lower selectivity. However, in specific cases, changing from an anhydride to an acyl chloride can improve selectivity by altering the reaction mechanism or by-products. For instance, the HCl generated from an acyl chloride can protonate and deactivate a basic directing group on the substrate, preventing it from influencing the reaction outcome.
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Steric Hindrance: The steric bulk of the acylating agent can influence regioselectivity. Larger, bulkier acylating agents may preferentially react at a less sterically hindered position on the substrate.
Q3: Can the type and amount of catalyst be optimized to prevent polyacylation?
A3: Absolutely. The catalyst plays a pivotal role in controlling the acylation reaction.
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Lewis Acid Strength: For highly activated systems prone to polyacylation, using milder Lewis acids (e.g., ZnCl₂, FeCl₃) can offer better control than very strong ones like AlCl₃.
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Catalyst Loading: It is crucial to carefully control the stoichiometry of the Lewis acid. For many reactions, a 1:1 molar ratio of catalyst to acylating agent is sufficient. For highly reactive substrates, even substoichiometric amounts of the catalyst may be effective. In some cases, like Friedel-Crafts acylation, a stoichiometric amount of the catalyst is required because the product ketone can form a complex with the catalyst, rendering it inactive.
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Catalyst-Free Conditions: For certain highly reactive substrates, it may be possible to perform the acylation without a catalyst, thereby reducing the likelihood of side reactions.
Troubleshooting Guides
Issue 1: Formation of Di-acylated Products in Friedel-Crafts Reactions
Symptoms: Your reaction with an activated aromatic compound yields a significant amount of a di-acylated byproduct alongside the desired mono-acylated product.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting di-acylation in Friedel-Crafts reactions.
Detailed Steps:
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Assess Substrate Activity: If your aromatic ring contains strong electron-donating groups, it is highly susceptible to polyacylation.
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Control Stoichiometry: Use a stoichiometric amount or only a slight excess (1.05-1.2 equivalents) of the acylating agent. Slow, dropwise addition of the acylating agent can also help minimize local excesses and reduce the formation of di-acylated products.
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Optimize Reaction Temperature: Perform the reaction at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can often improve selectivity.
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Select an Appropriate Catalyst: For highly activated substrates, consider using a milder Lewis acid. The strength and concentration of the catalyst can significantly impact selectivity.
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Protecting Groups: For substrates like phenols and anilines, protecting the hydroxyl or amino group before acylation can be an effective strategy. The protecting group can be removed after the acylation is complete.
Issue 2: Multiple Acylation Products with Poly-functional Substrates (e.g., Diols, Amino Alcohols)
Symptoms: Your reaction with a substrate containing multiple hydroxyl and/or amino groups results in a mixture of mono- and poly-acylated products.
Troubleshooting Workflow:
Caption: A logical workflow for achieving selective mono-acylation of poly-functional substrates.
Detailed Steps:
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Exploit Nucleophilicity Differences: In many cases, different functional groups will have varying nucleophilicity. For example, an amine is generally more nucleophilic than a hydroxyl group. By carefully controlling the reaction conditions, you can favor acylation at the more nucleophilic site.
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Control Stoichiometry and Addition Rate: Use a stoichiometric or even sub-stoichiometric amount of the acylating agent and add it slowly to the reaction mixture. This will increase the probability of the acylating agent reacting with the most nucleophilic site before a second acylation can occur.
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Lower the Temperature: Conducting the reaction at low temperatures (e.g., 0 °C or below) can enhance selectivity by favoring the reaction pathway with the lower activation energy, which is typically the acylation of the more nucleophilic group.
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Use of Catalysts:
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DMAP and its Derivatives: For sluggish reactions, a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly increase the rate. Tailor-made catalysts based on DMAP have been developed to achieve site-specific acylation.
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Enzymatic Catalysis: Biocatalysts, such as lipases, can offer high selectivity for the acylation of specific hydroxyl groups in polyols.
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Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the reaction by affecting the solubility of the reactants and stabilizing transition states. Aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used.
Data on Reaction Selectivity
The following table summarizes how different reaction parameters can be adjusted to favor mono-acylation over di-acylation.
| Parameter | Condition for Higher Mono-acylation Selectivity | Rationale |
| Stoichiometry | Use 1.0-1.1 equivalents of the acylating agent. | Limits the availability of the acylating agent for a second reaction. |
| Temperature | Lower reaction temperatures (e.g., 0°C). | Increases the difference in reaction rates between the first and second acylation. |
| Catalyst | Use a milder Lewis acid or a substoichiometric amount. | Reduces the overall reactivity of the system, making the second acylation less favorable. |
| Substrate | Protect highly activating groups. | The deactivating effect of the first acyl group is more pronounced on a less activated ring. |
| Acylating Agent | Use a bulkier acylating agent. | Steric hindrance can prevent acylation at more crowded positions. |
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-acylation of an Activated Aromatic Compound
This protocol provides a general guideline for the selective mono-acylation of an activated aromatic substrate, such as anisole, using acetyl chloride.
Materials:
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Activated aromatic compound (e.g., anisole)
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Acylating agent (e.g., acetyl chloride, 1.1 eq)
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Lewis acid catalyst (e.g., AlCl₃, 1.1 eq)
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Anhydrous solvent (e.g., dichloromethane, DCM)
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Inert gas supply (Nitrogen or Argon)
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Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Ice bath
Procedure:
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Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stirrer and a dropping funnel under an inert atmosphere.
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Catalyst Suspension: Suspend the Lewis acid (e.g., AlCl₃, 1.1 eq) in anhydrous DCM in the flask and cool the mixture to 0°C in an ice bath.
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Acylating Agent Addition: Slowly add the acylating agent (e.g., acetyl chloride, 1.1 eq) dropwise to the stirred suspension.
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Substrate Addition: Dissolve the aromatic substrate (1.0 eq) in anhydrous DCM and add it dropwise to the reaction mixture at 0°C.
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Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
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Workup: Once the reaction is complete, carefully quench the reaction by pouring it into a mixture of crushed ice and concentrated HCl.
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Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3x).
-
Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography if necessary.
Protocol 2: Selective N-Acylation of an Amino Alcohol
This protocol describes the selective N-acylation of an amino alcohol, such as 1-aminopentan-3-ol, utilizing the higher nucleophilicity of the amine over the alcohol.
Materials:
-
Amino alcohol (e.g., 1-aminopentan-3-ol, 1.0 eq)
-
Acylating agent (e.g., acetic anhydride, 1.1 eq)
-
Anhydrous solvent (e.g., dichloromethane, DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve the amino alcohol (1.0 eq) in DCM and cool the solution to 0°C in an ice bath.
-
Acylating Agent Addition: Slowly add the acetic anhydride (1.1 eq) dropwise to the stirred solution over 15-20 minutes, maintaining the temperature at 0°C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction by TLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution to neutralize the acetic acid byproduct.
-
Extraction: Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer twice more with DCM.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous MgSO₄. Filter and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude N-acylated product can be purified by column chromatography on silica gel if necessary.
References
Technical Support Center: Catalyst Selection for Enhancing Decanoic Anhydride Reaction Rates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the synthesis of decanoic anhydride by addressing specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The most prevalent laboratory methods for synthesizing this compound from decanoic acid involve the use of coupling agents or dehydrating catalysts. Key approaches include:
-
Carbodiimide-mediated coupling: Reagents like dicyclohexylcarbodiimide (DCC) are widely used to facilitate the dehydration of fatty acids to their corresponding anhydrides.[1][2]
-
Activation with oxalyl chloride and a catalyst: A combination of triphenylphosphine oxide (TPPO) and oxalyl chloride provides a highly efficient route to anhydrides under mild conditions.
-
Dehydration using metal salt catalysts: Various metal salts can catalyze the direct dehydration of carboxylic acids at elevated temperatures.
Q2: How do I choose the right catalyst for my experiment?
A2: The choice of catalyst depends on several factors, including the desired reaction conditions (e.g., temperature, reaction time), sensitivity of other functional groups in your starting material, and purification considerations.
-
DCC is effective at room temperature and often provides high yields. However, the removal of the dicyclohexylurea (DCU) byproduct can be challenging.
-
The TPPO/oxalyl chloride system also operates at room temperature and is reported to be very efficient, but involves the use of oxalyl chloride which is a corrosive and moisture-sensitive reagent.
-
Metal salt catalysts are suitable for direct dehydration but typically require higher temperatures (120°C to 300°C).
Q3: What are the typical yields I can expect for this compound synthesis?
A3: Yields are highly dependent on the chosen method and optimization of reaction conditions. For long-chain fatty acids similar to decanoic acid, reported yields are generally good to excellent. For instance, using dicyclohexylcarbodiimide (DCC) in carbon tetrachloride for the synthesis of caprylic (C8) anhydride, a close analogue of decanoic (C10) anhydride, yields of 87-94% have been reported.[1][2]
Q4: How can I monitor the progress of my reaction?
A4: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting decanoic acid and the formation of the this compound product. Additionally, techniques like HPLC-MS can be used to track the formation of the product and any side products.
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Catalyst/Reagent | Ensure that the catalyst and any activating agents (e.g., DCC, oxalyl chloride) are fresh and have been stored under appropriate conditions (e.g., desiccated, inert atmosphere). |
| Insufficient Activation | In methods requiring an activating agent, ensure the correct stoichiometric ratios are used. For DCC couplings, a slight excess of DCC (e.g., 1.1 to 1.2 equivalents) is often beneficial. |
| Inappropriate Solvent | The choice of solvent can significantly impact reaction rates. For DCC-mediated couplings, non-polar solvents like carbon tetrachloride or dichloromethane are often effective. For the TPPO/oxalyl chloride method, acetonitrile is a suitable solvent. |
| Low Reaction Temperature | While many methods proceed at room temperature, gentle heating may be required to increase the reaction rate, especially if steric hindrance is a factor. However, be cautious of potential side reactions at higher temperatures. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Step |
| Dicyclohexylurea (DCU) Contamination (from DCC method) | DCU is a common byproduct of DCC-mediated reactions and is often insoluble in many organic solvents. Most of the DCU can be removed by filtration of the reaction mixture. To remove residual DCU, you can dissolve the crude product in a minimal amount of a solvent in which DCU is poorly soluble (e.g., cold acetonitrile, diethyl ether) and filter again.[3] Alternatively, column chromatography can be used for purification. |
| Unreacted Decanoic Acid | If the reaction has not gone to completion, residual decanoic acid will be present. This can often be removed by a mild aqueous base wash (e.g., with a dilute sodium bicarbonate solution) during the workup, followed by extraction. |
| Side-product Formation | The formation of N-acylurea can occur in DCC-mediated reactions, particularly in polar solvents like DMF or THF. Using a non-polar solvent can minimize this. If other unexpected side products are observed, consider lowering the reaction temperature or reducing the reaction time. |
Quantitative Data Summary
The following table summarizes available quantitative data for the synthesis of long-chain carboxylic acid anhydrides, which can serve as a reference for this compound synthesis.
| Catalyst/Method | Carboxylic Acid | Reaction Time | Temperature | Yield (%) | Reference |
| Dicyclohexylcarbodiimide (DCC) | Caprylic Acid (C8) | Not Specified | Room Temp. | 87-94 | |
| Cobalt (II) Acetate | Octanoic Acid (C8) | 3 hours | 205 ± 5°C | ~23 | Patent US4477382A |
| Thorium (IV) Nitrate | Octanoic Acid (C8) | ~3 hours | 205 ± 5°C | ~4 | Patent US4477382A |
| Rhodium (III) Oxide | Lauric Acid (C12) | 3 hours | 200°C | ~12 | Patent US4477382A |
| TPPO / Oxalyl Chloride | General Carboxylic Acids | 1 hour | Room Temp. | High | General Method |
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound using Dicyclohexylcarbodiimide (DCC)
This protocol is adapted from the synthesis of other long-chain fatty acid anhydrides.
Materials:
-
Decanoic acid
-
Dicyclohexylcarbodiimide (DCC)
-
Anhydrous carbon tetrachloride (or dichloromethane)
Procedure:
-
In a clean, dry round-bottom flask, dissolve decanoic acid (2 equivalents) in anhydrous carbon tetrachloride.
-
In a separate flask, prepare a solution of DCC (1 equivalent) in anhydrous carbon tetrachloride.
-
Slowly add the DCC solution to the decanoic acid solution with continuous stirring at room temperature.
-
A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Allow the reaction to stir at room temperature for 4-6 hours, or until TLC indicates complete consumption of the starting material.
-
Once the reaction is complete, filter the mixture to remove the precipitated DCU. Wash the precipitate with a small amount of fresh carbon tetrachloride.
-
Combine the filtrates and evaporate the solvent under reduced pressure to obtain the crude this compound.
-
For further purification, the crude product can be recrystallized or purified by column chromatography.
Protocol 2: Synthesis of this compound using Triphenylphosphine Oxide (TPPO) and Oxalyl Chloride
This is a general procedure that can be adapted for decanoic acid.
Materials:
-
Decanoic acid
-
Triphenylphosphine oxide (TPPO)
-
Oxalyl chloride
-
Triethylamine
-
Anhydrous acetonitrile
Procedure:
-
To a three-neck flask containing anhydrous acetonitrile, add TPPO (1 equivalent).
-
Under magnetic stirring and an inert atmosphere (e.g., nitrogen), slowly add oxalyl chloride (1.3 equivalents) dropwise. A vigorous reaction with gas evolution will occur.
-
Stir the resulting solution for 10 minutes at room temperature.
-
Add decanoic acid (1 equivalent) to the solution.
-
Add triethylamine (1 equivalent) to the reaction mixture.
-
Continue stirring at room temperature for 1 hour.
-
The reaction mixture can then be worked up by aqueous extraction and the organic layer dried and concentrated to yield the crude product.
-
Purification can be achieved by column chromatography.
Visualizations
Caption: Workflow for DCC-mediated synthesis of this compound.
Caption: Logical workflow for screening catalysts for this compound synthesis.
References
Validation & Comparative
Decanoic Anhydride vs. Decanoyl Chloride: A Comparative Guide to Acylation Efficiency
For researchers, scientists, and drug development professionals, the selection of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, yield, and purity of the final product. Decanoic anhydride and decanoyl chloride are two commonly employed reagents for the introduction of the decanoyl group onto various substrates. This guide provides an objective comparison of their performance in acylation reactions, supported by established chemical principles and illustrative experimental data, to facilitate an informed choice for specific synthetic needs.
Executive Summary
Decanoyl chloride is generally a more reactive acylation agent than this compound. This heightened reactivity is attributed to the chloride ion being a better leaving group compared to the decanoate anion. Consequently, reactions with decanoyl chloride are often faster and may proceed under milder conditions. However, this increased reactivity can also lead to lower selectivity and the formation of unwanted byproducts. A significant drawback of using decanoyl chloride is the production of corrosive hydrogen chloride (HCl) gas, which necessitates the use of a base to neutralize it and can complicate reaction work-up.[1][2]
This compound, while less reactive, offers a milder and often more selective acylation. The byproduct of its reaction is decanoic acid, which is less corrosive and generally easier to handle and remove than HCl.[2] This makes this compound a preferable choice for reactions involving sensitive substrates or when a cleaner reaction profile is desired.
Quantitative Data Comparison
While direct, side-by-side comparative studies for the acylation of identical substrates with this compound and decanoyl chloride under the same conditions are not extensively available in the literature, the following table summarizes representative data gleaned from various sources to illustrate the general performance of each reagent in the acylation of alcohols and amines.
| Acylating Agent | Substrate | Product | Catalyst/Base | Reaction Time | Yield (%) | Reference |
| Decanoyl Chloride | Benzyl Alcohol | Benzyl decanoate | Pyridine | 1 hour | ~95% | Inferred from general procedures[3] |
| Aniline | N-phenyldecanamide | Triethylamine | 30 minutes | >90% | Inferred from general procedures[4] | |
| This compound | Benzyl Alcohol | Benzyl decanoate | DMAP (cat.) | 4 hours | ~90% | Inferred from general procedures |
| Aniline | N-phenyldecanamide | None (neat) | 2 hours | ~85% | Inferred from general procedures |
Note: The data presented is illustrative and compiled from general protocols for acylation reactions. Actual yields and reaction times will vary depending on the specific substrate, solvent, temperature, and catalyst used.
Experimental Protocols
The following are detailed methodologies for typical acylation reactions using decanoyl chloride and this compound.
Protocol 1: O-Acylation of Benzyl Alcohol with Decanoyl Chloride
Materials:
-
Benzyl alcohol (1.0 eq)
-
Decanoyl chloride (1.1 eq)
-
Pyridine (1.2 eq)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, separatory funnel, rotary evaporator.
Procedure:
-
To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere, add pyridine (1.2 eq) at 0 °C (ice bath).
-
Stir the solution and add decanoyl chloride (1.1 eq) dropwise via a dropping funnel over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford benzyl decanoate.
Protocol 2: N-Acylation of Aniline with this compound
Materials:
-
Aniline (1.0 eq)
-
This compound (1.1 eq)
-
4-(Dimethylamino)pyridine (DMAP) (0.1 eq, optional catalyst)
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask, magnetic stirrer, reflux condenser, heating mantle, separatory funnel, rotary evaporator.
Procedure:
-
In a round-bottom flask, dissolve aniline (1.0 eq) and this compound (1.1 eq) in anhydrous dichloromethane (DCM).
-
Add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) (0.1 eq), if required, to accelerate the reaction.
-
Stir the reaction mixture at room temperature or heat to reflux (40-50 °C) for 2-4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and dilute with DCM.
-
Transfer the mixture to a separatory funnel and wash with 1 M hydrochloric acid to remove unreacted aniline and DMAP.
-
Subsequently, wash the organic layer with saturated sodium bicarbonate solution to remove the decanoic acid byproduct, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The resulting crude N-phenyldecanamide can be further purified by recrystallization or column chromatography.
Visualizing the Process
To better illustrate the experimental workflow and the underlying chemical transformations, the following diagrams are provided.
Caption: General experimental workflow for acylation reactions.
Caption: Generalized mechanism of nucleophilic acyl substitution.
Conclusion
The choice between decanoyl chloride and this compound for acylation depends on a careful consideration of the substrate's sensitivity, the desired reaction rate, and the practical aspects of handling the reagents and byproducts. Decanoyl chloride is the more reactive and faster agent, making it suitable for robust substrates where speed is a priority. In contrast, this compound offers a milder, more selective, and often cleaner reaction, which is advantageous for complex syntheses and acid-sensitive molecules. Researchers should weigh these factors to select the optimal reagent for their specific acylation needs to achieve high efficiency and product purity.
References
A Head-to-Head Comparison: Decanoic Anhydride vs. DCC as Coupling Agents in Synthesis
For Immediate Release
In the landscape of synthetic chemistry, particularly in the realms of peptide synthesis and drug development, the choice of a coupling agent is a critical decision that profoundly impacts reaction efficiency, product purity, and the preservation of stereochemical integrity. This guide provides an objective, data-driven comparison of two prominent coupling agents: decanoic anhydride, a representative long-chain fatty acid anhydride, and N,N'-dicyclohexylcarbodiimide (DCC), a widely utilized carbodiimide. This analysis is tailored for researchers, scientists, and drug development professionals seeking to make informed decisions in their synthetic strategies.
Executive Summary
This compound and DCC both serve to activate carboxylic acids for amide bond formation, yet they operate via distinct mechanisms, leading to different performance profiles and purification requirements. DCC is a powerful and cost-effective coupling agent, but it is often associated with significant racemization and the formation of a poorly soluble byproduct, N,N'-dicyclohexylurea (DCU). The addition of reagents like 1-hydroxybenzotriazole (HOBt) is often necessary to suppress racemization. This compound offers a more direct acylation pathway, with its primary byproduct, decanoic acid, being more readily removed through aqueous workup. However, as a symmetrical anhydride, it is less atom-economical.
Performance Data at a Glance
The following table summarizes key performance indicators for this compound and DCC in a representative peptide coupling reaction. The data for DCC is well-established in the literature, while the data for this compound is based on typical performance characteristics of symmetrical anhydrides in similar reactions.
| Performance Metric | This compound | Dicyclohexylcarbodiimide (DCC) | Dicyclohexylcarbodiimide (DCC) with HOBt |
| Typical Yield | Good to Excellent (85-95%) | Good to Excellent (80-95%) | Good to Excellent (85-95%) |
| Product Purity (pre-purification) | Good | Moderate | Good |
| Racemization | Low to Moderate | High (can be >10%)[1][2] | Low (<1%)[1] |
| Primary Byproduct | Decanoic Acid | N,N'-dicyclohexylurea (DCU) | N,N'-dicyclohexylurea (DCU) |
| Byproduct Removal | Aqueous Extraction | Filtration | Filtration |
| Key Side Reactions | Diacylation of the amine | N-acylurea formation[3], racemization | N-acylurea formation (reduced) |
Reaction Mechanisms
The fundamental difference in the mode of action between this compound and DCC dictates the reaction byproducts and potential side reactions.
This compound: Nucleophilic Acyl Substitution
This compound acts as an activated acylating agent. The amine nucleophile directly attacks one of the carbonyl carbons, leading to the formation of the desired amide and a molecule of decanoic acid as the byproduct.
Caption: Mechanism of amide formation using this compound.
DCC: O-Acylisourea Intermediate
DCC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the amine to form the amide bond, releasing the insoluble dicyclohexylurea (DCU) byproduct. This intermediate is also prone to rearrangement to a stable N-acylurea or can lead to racemization.
Caption: DCC-mediated amide bond formation pathway.
Experimental Protocols
The following are representative protocols for a model peptide coupling reaction: the formation of N-decanoyl-glycine methyl ester from decanoic acid and glycine methyl ester hydrochloride.
Protocol 1: Amide Synthesis using this compound
Materials:
-
This compound (1.05 eq)
-
Glycine methyl ester hydrochloride (1.0 eq)
-
Triethylamine (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
To a solution of glycine methyl ester hydrochloride in DCM, add triethylamine and stir for 10 minutes at room temperature.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature and monitor by TLC until the starting amine is consumed (typically 2-4 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl (2x), followed by saturated NaHCO₃ solution (2x), and finally with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography.
Protocol 2: Amide Synthesis using DCC/HOBt
Materials:
-
Decanoic acid (1.0 eq)
-
Glycine methyl ester hydrochloride (1.0 eq)
-
DCC (1.1 eq)
-
HOBt (1.1 eq)
-
N-methylmorpholine (NMM) (1.1 eq)
-
Dichloromethane (DCM)
Procedure:
-
Dissolve decanoic acid, glycine methyl ester hydrochloride, and HOBt in DCM and cool to 0 °C in an ice bath.
-
Add NMM to the mixture and stir for 5 minutes.
-
Add a solution of DCC in DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove the precipitated DCU.
-
Wash the filtrate with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Comparative Experimental Workflow
The choice of coupling agent significantly influences the experimental workflow, particularly the workup and purification stages.
Caption: Comparative experimental workflows.
Conclusion and Recommendations
Both this compound and DCC are effective reagents for amide bond formation. The choice between them should be guided by the specific requirements of the synthesis.
-
This compound is a suitable choice when ease of byproduct removal is a priority and the starting materials are not prohibitively expensive, making the lower atom economy acceptable. The straightforward aqueous workup to remove the decanoic acid byproduct is a significant advantage.
-
DCC remains a cost-effective and powerful coupling agent, particularly for large-scale synthesis. However, the potential for racemization necessitates the use of additives like HOBt, which adds to the cost and complexity of the reaction. The filtration of the DCU byproduct can be cumbersome, especially on a large scale.
For syntheses where stereochemical integrity is paramount, the use of DCC in conjunction with an anti-racemization additive such as HOBt is strongly recommended. For routine amide synthesis where the substrates are not prone to racemization and a simpler workup is desired, this compound presents a viable and efficient alternative.
References
A Comparative Guide to Analytical Methods for Quantifying Decanoic Anhydride Conversion
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for quantifying the conversion of decanoic anhydride in chemical reactions, a critical aspect in process optimization and quality control for drug development and other chemical industries. We will delve into the principles, experimental protocols, and performance characteristics of Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared Spectroscopy (FTIR), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Titration.
Workflow for Analytical Method Selection and Application
The following diagram illustrates a typical workflow for selecting and applying an analytical method to quantify this compound conversion.
Caption: General workflow for quantifying this compound conversion.
Comparison of Analytical Methods
The choice of an analytical method depends on various factors including the required sensitivity, selectivity, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of the discussed methods for the quantification of this compound conversion.
| Analytical Method | Principle | Sample Preparation | Speed | Sensitivity | Selectivity | Cost | Key Advantages | Key Disadvantages |
| Gas Chromatography (GC-FID) | Separation of volatile compounds based on their boiling points and interaction with a stationary phase. | Derivatization to a more volatile ester (e.g., methyl ester) is often required. | Fast | High | High | Moderate | High resolution for complex mixtures. | Requires derivatization; not suitable for thermally labile compounds. |
| High-Performance Liquid Chromatography (HPLC-UV/ELSD) | Separation of compounds based on their polarity and interaction with a stationary phase. | Dilution in a suitable solvent. | Moderate | Moderate to High | High | High | Wide applicability to non-volatile and thermally sensitive compounds. | Higher solvent consumption and cost. |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Measurement of the absorption of infrared radiation by specific molecular vibrations. | Dilution in an IR-transparent solvent. | Very Fast | Low to Moderate | Moderate | Low | Real-time, in-situ monitoring is possible. | Lower sensitivity and selectivity compared to chromatography. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measurement of the magnetic properties of atomic nuclei. | Dilution in a deuterated solvent. | Moderate | Low | High | Very High | Provides detailed structural information; non-destructive. | Low sensitivity; requires expensive instrumentation. |
| Titration | Quantitative chemical reaction with a reagent of known concentration. | Dissolution in a suitable solvent. | Fast | Low | Low | Very Low | Simple, inexpensive, and does not require sophisticated equipment. | Prone to interferences; less precise than instrumental methods. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are generalized and may require optimization for specific reaction mixtures and instrumentation.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Principle: This method involves the separation of the components of a reaction mixture in a capillary column followed by detection using a flame ionization detector (FID). To enhance volatility, this compound and decanoic acid are typically converted to their methyl esters prior to analysis.
Experimental Protocol:
-
Sample Preparation (Derivatization to Fatty Acid Methyl Esters - FAMEs):
-
Take a known volume of the reaction mixture and quench the reaction.
-
Add a known amount of an internal standard (e.g., methyl undecanoate).
-
Add 2 mL of 2% H₂SO₄ in methanol and heat at 60°C for 1 hour to convert both the unreacted anhydride and the resulting acid to their methyl esters.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex and centrifuge. Collect the upper hexane layer for GC analysis.
-
-
GC-FID Conditions:
-
Column: A polar capillary column, such as a TR-FAME (100 m x 0.25 mm x 0.2 µm), is recommended for separating FAMEs.[1]
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 15 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector: FID at 260°C.
-
Injection Volume: 1 µL.
-
-
Quantification:
-
Identify the peaks corresponding to the methyl decanoate (from both anhydride and acid) and the internal standard based on their retention times.
-
Construct a calibration curve by plotting the ratio of the peak area of methyl decanoate to the peak area of the internal standard against the concentration of this compound.
-
Calculate the concentration of unreacted this compound in the sample from the calibration curve.
-
High-Performance Liquid Chromatography with UV or Evaporative Light Scattering Detection (HPLC-UV/ELSD)
Principle: HPLC separates the components of the reaction mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. Since this compound and decanoic acid lack strong UV chromophores, derivatization or the use of a universal detector like ELSD is often necessary for sensitive detection.
Experimental Protocol:
-
Sample Preparation:
-
Take a known volume of the reaction mixture and quench the reaction.
-
Dilute the sample with the mobile phase or a suitable solvent (e.g., acetonitrile).
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is suitable.
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Start with 60% acetonitrile and increase to 100% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 210 nm (for low wavelength detection of the carbonyl group).
-
ELSD: Nebulizer temperature 40°C, Evaporator temperature 60°C, Gas flow rate 1.5 L/min.
-
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Identify the peaks for this compound and the reaction product(s) based on their retention times.
-
Construct a calibration curve for this compound by plotting peak area against concentration.
-
Determine the concentration of unreacted this compound in the sample from the calibration curve. A method for the determination of octanoic and decanoic acids by HPLC with UV detection has been described, which can be adapted for this purpose.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: This technique measures the absorption of infrared radiation by the molecules in the sample. The conversion of this compound can be monitored by observing the decrease in the intensity of the characteristic carbonyl stretching bands of the anhydride.
Experimental Protocol:
-
Sample Preparation:
-
Withdraw a sample from the reaction mixture at different time points.
-
Dilute the sample in an IR-transparent solvent (e.g., chloroform, carbon tetrachloride).
-
-
FTIR Analysis:
-
Acquire the IR spectrum of the sample in the range of 4000-400 cm⁻¹.
-
Identify the characteristic carbonyl stretching peaks for the acid anhydride. Non-cyclic anhydrides typically show two bands.[3] For aliphatic anhydrides, these are expected around 1820 cm⁻¹ (asymmetric stretch) and 1750 cm⁻¹ (symmetric stretch).[3]
-
The peak corresponding to the C=O of the carboxylic acid product will appear around 1708 cm⁻¹.[4]
-
-
Quantification:
-
Monitor the decrease in the absorbance of one of the anhydride carbonyl peaks (e.g., at 1820 cm⁻¹) over time.
-
Construct a calibration curve by plotting the absorbance of the anhydride peak against known concentrations of this compound.
-
Calculate the concentration of unreacted this compound at each time point. FTIR-ATR spectroscopy has been successfully used to monitor the reaction rates of other anhydrides by measuring the anhydride peak loss with time.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Principle: ¹H NMR spectroscopy provides detailed information about the structure of molecules by measuring the chemical environment of hydrogen atoms. The conversion of this compound can be quantified by integrating the signals corresponding to specific protons in the reactant and product molecules.
Experimental Protocol:
-
Sample Preparation:
-
Take a known amount of the reaction mixture and dissolve it in a deuterated solvent (e.g., CDCl₃).
-
Add a known amount of an internal standard with a distinct NMR signal (e.g., 1,3,5-trimethoxybenzene).
-
-
¹H NMR Analysis:
-
Acquire the ¹H NMR spectrum.
-
Identify the characteristic signals for this compound and the product(s). The protons alpha to the carbonyl group in the anhydride will have a distinct chemical shift (around 2.2-2.5 ppm). The corresponding protons in the ester or amide product will appear at a different chemical shift.
-
-
Quantification:
-
Integrate the area of a characteristic peak for this compound (I_anhydride) and a peak for the internal standard (I_standard).
-
The concentration of the anhydride can be calculated using the following formula: Concentration_anhydride = (I_anhydride / n_anhydride) * (n_standard / I_standard) * Concentration_standard where 'n' is the number of protons giving rise to the integrated signal.
-
The conversion can be determined by comparing the integral of the reactant signal to that of a product signal.
-
Titration
Principle: This method involves the reaction of the unreacted this compound with a known excess of a reagent, followed by the titration of the remaining reagent. This is a form of back-titration.
Experimental Protocol:
-
Reaction with Amine:
-
Accurately weigh a sample of the reaction mixture into a flask.
-
Add a known excess of a standard solution of a primary or secondary amine (e.g., 0.1 M aniline or morpholine in a suitable solvent like methanol or acetone). The amine will react with the anhydride.
-
Allow the reaction to proceed for a specified time (e.g., 15-30 minutes).
-
-
Back-Titration:
-
Add a few drops of a suitable indicator (e.g., phenolphthalein).
-
Titrate the excess, unreacted amine with a standardized solution of an acid (e.g., 0.1 M HCl in methanol) until the endpoint is reached (e.g., color change of the indicator).
-
-
Blank Titration:
-
Perform a blank titration by following the same procedure but without adding the sample.
-
-
Calculation:
-
The amount of anhydride in the sample is proportional to the difference between the volume of titrant used for the blank (V_blank) and the sample (V_sample).
-
Moles of anhydride = (V_blank - V_sample) * Molarity_acid * (1 mole anhydride / 2 moles amine) (assuming a 1:2 stoichiometry for the reaction of anhydride with amine).
-
The conversion can then be calculated based on the initial amount of anhydride. Back-titration is a common and effective method for determining the quantity of an analyte by reacting it with an excess of a known reagent and then titrating the excess.
-
Logical Relationships in Method Selection
The choice of an analytical method is a balance between performance, cost, and the specific requirements of the analysis. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting an analytical method.
This guide provides a foundational understanding of the various analytical techniques available for quantifying this compound conversion. The optimal method will ultimately depend on the specific experimental context and available resources. For regulatory submissions, a validated chromatographic method (GC or HPLC) is typically required.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. HPLC analysis of brain and plasma for octanoic and decanoic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Monitoring Enzymatic Hydroesterification of Low-Cost Feedstocks by Fourier Transform InfraRed Spectroscopy [mdpi.com]
Confirming Product Formation from Decanoic Anhydride: A Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, confirming the successful synthesis of target molecules is a critical step. When using decanoic anhydride as a starting material, its conversion into various products like decanoic acid, esters, or amides can be unequivocally confirmed using a suite of spectroscopic techniques. This guide provides a comparative overview of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) to distinguish the reactant from its potential products, supported by experimental data and protocols.
This compound is a reactive acyl group source used in reactions such as hydrolysis, alcoholysis, and aminolysis.[1][2] Each reaction yields a distinct product with a unique spectroscopic fingerprint, allowing for clear confirmation of the transformation.
Comparative Overview of Spectroscopic Data
The key to confirming product formation lies in observing the disappearance of signals characteristic to this compound and the appearance of new signals corresponding to the expected product. The following table summarizes the most indicative spectroscopic changes for common reactions of this compound.
| Spectroscopic Technique | This compound (Reactant) | Decanoic Acid (Hydrolysis Product) | Decyl Decanoate (Ester Product) | N-substituted Decanamide (Amide Product) |
| IR Spectroscopy (cm⁻¹) | Two C=O stretches: ~1820 and ~1760[3][4][5] | Broad O-H stretch: 2500-3300; Single C=O stretch: ~1710 | Single C=O stretch: ~1735-1750; C-O stretch: 1000-1300 | Single C=O stretch: ~1650-1690; N-H stretch (if applicable): ~3300 |
| ¹H NMR Spectroscopy (ppm) | α-protons (~2.5 ppm) | α-protons (~2.35 ppm); Carboxylic acid H (~10-12 ppm) | Ester α-protons (~2.2 ppm); Protons on carbon next to oxygen (~3.7-4.1 ppm) | Amide α-protons (~2.2 ppm); Amide N-H proton (variable, ~5-8 ppm) |
| ¹³C NMR Spectroscopy (ppm) | Carbonyl carbons (~165-170 ppm) | Carbonyl carbon (~180 ppm) | Carbonyl carbon (~173 ppm) | Carbonyl carbon (~172 ppm) |
| Mass Spectrometry (m/z) | M.W. = 326.52 g/mol | M.W. = 172.26 g/mol | M.W. dependent on alcohol used | M.W. dependent on amine used |
Detailed Spectroscopic Analysis
Infrared (IR) Spectroscopy
IR spectroscopy is highly effective for identifying carbonyl-containing functional groups. The C=O bond stretch provides a strong, characteristic absorption band whose frequency is sensitive to its electronic environment.
-
This compound: The key feature is the presence of two distinct carbonyl stretching bands resulting from symmetric and asymmetric stretching of the two C=O groups linked by an oxygen atom. These typically appear around 1820 cm⁻¹ and 1760 cm⁻¹.
-
Decanoic Acid (Hydrolysis): The hydrolysis of this compound yields two molecules of decanoic acid. The IR spectrum will show the disappearance of the two anhydride C=O peaks and the appearance of a very broad O-H stretch from 2500-3300 cm⁻¹ (due to hydrogen bonding) and a single, sharp C=O peak at a lower frequency, around 1710 cm⁻¹.
-
Esters (Alcoholysis): Reaction with an alcohol produces an ester and a molecule of decanoic acid. The resulting spectrum will be a composite, but the key indicator of ester formation is a new C=O stretch appearing between 1735-1750 cm⁻¹, a frequency higher than that for a carboxylic acid but lower than for an anhydride. A C-O single bond stretch will also appear in the 1000-1300 cm⁻¹ region.
-
Amides (Aminolysis): Reaction with an amine yields an amide and a carboxylate salt. The amide C=O stretch appears at a significantly lower frequency, typically in the 1650-1690 cm⁻¹ range, due to resonance with the nitrogen lone pair. If a primary or secondary amine is used, N-H stretching bands will also be visible around 3300 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
-
¹H NMR:
-
Reactant vs. Products: The most significant change occurs in reactions forming decanoic acid, where a new, highly deshielded peak appears far downfield (10-12 ppm) corresponding to the acidic proton of the carboxylic acid. For ester formation, new signals will appear for the protons on the alcohol moiety, with those on the carbon directly bonded to the ester oxygen typically found around 3.7-4.1 ppm. For amides, the N-H proton signal will appear, though its position can be variable. The protons on the carbon alpha to the carbonyl group also experience a slight shift depending on the functional group.
-
-
¹³C NMR:
-
Reactant vs. Products: The chemical shift of the carbonyl carbon is highly diagnostic. In this compound, this signal is found around 165-170 ppm. Upon conversion to decanoic acid, the signal shifts downfield to ~180 ppm. For esters and amides, the carbonyl carbon signal appears in the 172-173 ppm range. Observing this shift from the anhydride region to the acid, ester, or amide region confirms the reaction.
-
Mass Spectrometry (MS)
MS provides the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Reactant vs. Products: The most straightforward application is confirming the change in molecular weight. This compound has a molecular weight of 326.52 g/mol .
-
Hydrolysis: The formation of decanoic acid will result in a molecular ion peak at m/z = 172.26.
-
Alcoholysis/Aminolysis: The product's molecular weight will correspond to the addition of the alcohol or amine fragment minus the elements of decanoic acid. For example, reaction with methanol would yield methyl decanoate (M.W. 186.29) and decanoic acid (M.W. 172.26).
-
High-resolution mass spectrometry (HRMS) can be used to determine the exact molecular formula of the products, providing definitive structural confirmation.
-
Experimental Workflow & Protocols
The general workflow for confirming product formation involves performing the reaction, isolating the product, and then subjecting it to spectroscopic analysis.
Caption: Experimental workflow for synthesis and spectroscopic confirmation.
Key Experimental Protocols
1. Infrared (IR) Spectroscopy Protocol
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer.
-
Sample Preparation:
-
Liquids: A drop of the neat liquid sample (e.g., this compound, liquid esters) is placed between two salt plates (NaCl or KBr).
-
Solids: The solid sample (e.g., decanoic acid, solid amides) is finely ground with KBr powder and pressed into a thin, transparent pellet. Alternatively, a Nujol mull can be prepared.
-
-
Data Acquisition:
-
Acquire a background spectrum of the clean salt plates or KBr pellet.
-
Place the sample in the spectrometer.
-
Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
The instrument software automatically subtracts the background spectrum.
-
-
Analysis: Identify key functional group peaks as outlined in the comparison table, focusing on the carbonyl region (1650-1850 cm⁻¹).
2. NMR Spectroscopy Protocol
-
Instrumentation: Nuclear Magnetic Resonance Spectrometer (e.g., 300-500 MHz).
-
Sample Preparation:
-
Dissolve 5-10 mg of the purified sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Data Acquisition:
-
Insert the sample into the NMR probe and allow it to equilibrate to the magnet's temperature.
-
"Lock" the spectrometer onto the deuterium signal of the solvent and "shim" the magnetic field to optimize homogeneity.
-
Acquire the ¹H NMR spectrum. Typical parameters include a 90° pulse angle and a relaxation delay of 1-5 seconds.
-
Acquire the ¹³C NMR spectrum. This requires a longer acquisition time due to the lower natural abundance of ¹³C.
-
-
Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate ¹H signals to determine proton ratios and assign peaks based on their chemical shifts (ppm) and coupling patterns. Assign ¹³C peaks based on their chemical shifts.
3. Mass Spectrometry Protocol (Electrospray Ionization - ESI)
-
Instrumentation: Mass Spectrometer coupled with a liquid chromatography system (LC-MS) or a direct infusion pump.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
The solvent should contain a small amount of an acid (e.g., 0.1% formic acid) for positive ion mode or a base (e.g., 0.1% ammonium hydroxide) for negative ion mode to promote ionization.
-
-
Data Acquisition:
-
Introduce the sample into the ESI source via direct infusion or LC elution.
-
Acquire the mass spectrum in full scan mode over a relevant m/z range.
-
For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion of interest and fragmenting it to observe characteristic daughter ions.
-
-
Analysis: Identify the molecular ion peak ([M+H]⁺, [M-H]⁻, or [M+Na]⁺) to confirm the molecular weight of the product. Analyze the fragmentation pattern to further validate the structure.
References
- 1. Organic acid anhydride - Wikipedia [en.wikipedia.org]
- 2. Reactions of Acid Anhydrides | Reactory [reactory.app]
- 3. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
A Comparative Guide to HPLC Analysis for Reactions Utilizing Decanoic Anhydride
For researchers, scientists, and professionals in drug development, the precise monitoring of chemical reactions is paramount. When decanoic anhydride is employed as an acylating agent in esterification or amidation reactions, high-performance liquid chromatography (HPLC) emerges as a robust analytical tool for tracking reaction kinetics and quantifying reactants and products. This guide provides a comparative overview of HPLC methods for analyzing such reactions, alongside alternative techniques, supported by detailed experimental protocols and data.
Comparison of Analytical Techniques
The choice of analytical technique for monitoring reactions with this compound depends on factors such as the volatility of the reactants and products, the required sensitivity, and the available instrumentation. While HPLC is a versatile method, alternatives like Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) also find application.
| Parameter | HPLC (High-Performance Liquid Chromatography) | GC (Gas Chromatography) | TLC (Thin-Layer Chromatography) |
| Principle | Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on differential migration of components on a solid stationary phase under the influence of a liquid mobile phase. |
| Applicability | Wide range of non-volatile and thermally labile compounds. | Volatile and thermally stable compounds. | Qualitative and semi-quantitative analysis of a wide range of compounds. |
| Sensitivity | High (ng to pg level). | Very high (pg to fg level). | Low (µg to ng level). |
| Resolution | High to very high. | Very high. | Low to moderate. |
| Analysis Time | Minutes to an hour. | Minutes. | Minutes to an hour. |
| Quantitative | Yes | Yes | Semi-quantitative |
| Instrumentation | HPLC system with a pump, injector, column, and detector (e.g., UV, MS). | GC system with an injector, column, oven, and detector (e.g., FID, MS). | TLC plates, developing chamber, and visualization method (e.g., UV lamp, staining). |
HPLC Methodologies for this compound Reactions
Due to the reactivity of this compound with water, careful consideration must be given to the HPLC method. Both reversed-phase and normal-phase chromatography can be employed, each with its advantages and disadvantages.
Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is a widely used technique. However, the aqueous mobile phases can lead to the hydrolysis of this compound on the column. Therefore, rapid analysis with non-aqueous mobile phases or derivatization is often preferred.
| Parameter | Condition 1: Acetonitrile/Water Gradient | Condition 2: Isocratic Methanol |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) | C8 (e.g., 4.6 x 100 mm, 3 µm) |
| Mobile Phase | A: Water, B: Acetonitrile | 100% Methanol |
| Gradient | 50-95% B in 10 min | - |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detector | UV at 210 nm | UV at 210 nm |
| Injection Volume | 10 µL | 5 µL |
| Column Temp. | 30 °C | 35 °C |
Normal-Phase HPLC
Normal-phase HPLC (NP-HPLC) utilizes a non-polar mobile phase and a polar stationary phase, which is ideal for preventing the hydrolysis of the anhydride.
| Parameter | Condition |
| Column | Silica or Cyano-propyl (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 90:10 v/v) |
| Flow Rate | 1.5 mL/min |
| Detector | UV at 210 nm |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
Experimental Protocols
Esterification of Benzyl Alcohol with this compound
This protocol describes a typical esterification reaction and its analysis by RP-HPLC.
Reaction Protocol:
-
To a solution of benzyl alcohol (1.0 mmol) in dichloromethane (10 mL), add this compound (1.2 mmol) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by taking aliquots at specific time intervals (e.g., 0, 15, 30, 60, 120 minutes).
-
Quench the reaction in the aliquots by adding a small amount of water.
-
Dilute the quenched aliquots with the HPLC mobile phase for analysis.
HPLC Analysis Protocol (RP-HPLC):
-
System Preparation: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 50% Acetonitrile in water).
-
Sample Preparation: Dilute the reaction aliquot 1:100 with the mobile phase. Filter the sample through a 0.45 µm syringe filter.
-
Injection: Inject 10 µL of the prepared sample into the HPLC system.
-
Data Acquisition: Run the gradient method and record the chromatogram.
-
Quantification: Create a calibration curve for the starting material (benzyl alcohol) and the product (benzyl decanoate) to determine their concentrations in the reaction mixture over time.
Visualizations
A Comparative Guide to the Reactivity of Decanoic Anhydride and Other Fatty Acid Anhydrides
For researchers, scientists, and professionals in drug development, the selection of an appropriate acylating agent is a critical decision that influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of decanoic anhydride with other fatty acid anhydrides, supported by experimental data.
The reactivity of fatty acid anhydrides in nucleophilic acyl substitution reactions, such as esterification and aminolysis, is primarily governed by the steric and electronic properties of the acyl group. Generally, a decrease in reactivity is observed as the length of the fatty acid alkyl chain increases. This trend is attributed to the increased steric hindrance posed by the longer alkyl chains, which can impede the approach of the nucleophile to the electrophilic carbonyl carbon.
Data Presentation: Comparative Reactivity of Fatty Acid Anhydrides
The following tables summarize quantitative data from studies on the acylation of cellulose and the hydrolysis of various fatty acid anhydrides. These datasets illustrate the influence of alkyl chain length on reactivity.
Table 1: Influence of Fatty Acid Anhydride Chain Length on the Acylation of Cellulose
| Fatty Acid Anhydride | Carbon Atoms | Degree of Substitution (DS) of E₂C₁₆¹ |
| Acetic Anhydride | C2 | 0.81 |
| Propionic Anhydride | C3 | 0.94 |
| Butyric Anhydride | C4 | 1.02 |
¹Data extracted from a study on the premodification of cellulose with short-chain fatty acid anhydrides followed by grafting of polyoxyethylene (2) hexadecyl ether (E₂C₁₆). An increase in the DS of E₂C₁₆ suggests that the larger anhydrides increase the distance between cellulose molecules, which facilitates the subsequent grafting reaction[1].
Table 2: Autocatalytic Hydrolysis Rates of Fatty Acid Anhydrides
| Fatty Acid Anhydride | Carbon Atoms | Hydrolysis Rate |
| Octanoic Anhydride | C8 | Decreased in crowding agent |
| Nonanoic Anhydride | C9 | Decreased in crowding agent |
| This compound | C10 | Decreased in crowding agent |
| Lauric Anhydride | C12 | Increased in crowding agent |
| Oleic Anhydride | C18 (unsaturated) | Increased in crowding agent |
²Data from a study on the autocatalytic hydrolysis of fatty acid anhydrides. The effect of a crowding agent (PEG) on the hydrolysis rate was found to be chain-length dependent.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducible comparison of the reactivity of different fatty acid anhydrides. Below is a generalized protocol for a comparative study of the esterification of a primary alcohol.
Objective: To compare the relative reactivity of this compound with other fatty acid anhydrides (e.g., acetic, hexanoic, and palmitic anhydride) in the esterification of benzyl alcohol.
Materials:
-
This compound
-
Acetic anhydride
-
Hexanoic anhydride
-
Palmitic anhydride
-
Benzyl alcohol (substrate)
-
4-(Dimethylamino)pyridine (DMAP, catalyst)
-
Dichloromethane (DCM, solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring equipment
-
Gas chromatograph with a flame ionization detector (GC-FID) or High-Performance Liquid Chromatograph (HPLC) for analysis
Procedure:
-
Reaction Setup: In four separate, dry round-bottom flasks equipped with magnetic stirrers, dissolve benzyl alcohol (1.0 mmol) and DMAP (0.1 mmol) in 10 mL of anhydrous DCM.
-
Initiation of Reaction: To each flask, add one of the fatty acid anhydrides (1.1 mmol): this compound to the first, acetic anhydride to the second, hexanoic anhydride to the third, and palmitic anhydride to the fourth. Start the timer immediately after the addition of the anhydride.
-
Reaction Monitoring: Maintain the reactions at a constant temperature (e.g., 25°C). At regular intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing 1 mL of saturated sodium bicarbonate solution.
-
Sample Preparation for Analysis: Extract the quenched aliquot with 1 mL of a suitable organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous magnesium sulfate.
-
Quantitative Analysis: Analyze the organic extracts by GC-FID or HPLC to determine the concentration of the benzyl ester product and the remaining benzyl alcohol.
-
Data Analysis: Plot the concentration of the formed ester versus time for each fatty acid anhydride. The initial slope of these curves will give the initial reaction rate, which can be used to compare the reactivity of the anhydrides.
Mandatory Visualization
Diagram 1: General Mechanism of Nucleophilic Acyl Substitution
Caption: Nucleophilic acyl substitution mechanism for fatty acid anhydrides.
Diagram 2: Experimental Workflow for Reactivity Comparison
Caption: Workflow for comparing fatty acid anhydride reactivity.
References
A Comparative Analysis of Decanoic Anhydride in Acylation Reactions
For researchers, scientists, and professionals in drug development, the choice of acylation agent is critical for optimizing reaction yields and purity. This guide provides a comparative analysis of decanoic anhydride-mediated reactions against other common anhydrides, supported by general experimental data and protocols. While direct, side-by-side comparative studies on the yield of this compound versus other anhydrides under identical conditions are not extensively available in the reviewed literature, this guide synthesizes established chemical principles and reported yields for analogous reactions to provide a useful comparison.
General Principles of Anhydride Reactivity
The reactivity of acid anhydrides in acylation reactions, such as esterification and amidation, is influenced by several factors, including the electronic effects of the acyl groups and steric hindrance. Generally, the reactivity order for common acylating agents is acid chlorides > acid anhydrides > esters > amides. Within anhydrides, those with less steric bulk and more electron-withdrawing groups tend to be more reactive. Therefore, acetic anhydride is often considered more reactive than this compound due to the smaller size of the acetyl group compared to the decanoyl group.
Esterification of Benzyl Alcohol
The esterification of alcohols is a common application of acid anhydrides. The reaction involves the nucleophilic attack of the alcohol's hydroxyl group on one of the carbonyl carbons of the anhydride.
Yield Comparison
| Anhydride | Typical Catalyst | Expected Relative Reactivity | Reported Yield (Analogous Reactions) |
| This compound | Acid catalyst (e.g., H₂SO₄), DMAP | Lower | Not directly reported, but expected to be high. |
| Acetic Anhydride | Acid catalyst (e.g., H₂SO₄), DMAP | Higher | High (up to 96% for acetylation)[1]. |
| Benzoic Anhydride | Acid catalyst (e.g., H₂SO₄), DMAP | Lower than Acetic Anhydride | High yields are generally achievable. |
Experimental Protocol: General Procedure for Esterification of Benzyl Alcohol
This protocol is a generalized procedure and may require optimization for specific anhydrides.
-
Reactant Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzyl alcohol (1.0 eq) in a suitable solvent such as dichloromethane or toluene.
-
Addition of Anhydride: Add the acid anhydride (1.1 to 1.5 eq) to the solution.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a nucleophilic catalyst like 4-(Dimethylamino)pyridine (DMAP).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acidic components, followed by a wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The crude ester can be further purified by column chromatography on silica gel.
Esterification Reaction Workflow
Acylation of Aniline
The acylation of amines to form amides is another key transformation utilizing acid anhydrides. The reaction proceeds via nucleophilic attack of the amine's nitrogen on a carbonyl carbon of the anhydride.
Yield Comparison
Similar to esterification, direct comparative yield data for the acylation of aniline with this compound versus other anhydrides is scarce in the literature. The reaction of aniline with acetic anhydride to produce acetanilide is a standard, high-yielding laboratory procedure. The use of acetic anhydride for the acetylation of aromatic amines has been reported to give conversions in excess of 90%. It is reasonable to expect that this compound will also provide high yields of the corresponding N-phenyldecanamide, although the reaction might be slower due to the increased steric bulk of the decanoyl group.
| Anhydride | Typical Conditions | Expected Relative Reactivity | Reported Yield (Analogous Reactions) |
| This compound | Room temperature or gentle heating | Lower | Not directly reported, but expected to be high. |
| Acetic Anhydride | Room temperature or gentle heating | Higher | High (over 90% conversion for acetylation of aromatic amines). |
| Phthalic Anhydride | Heating | Varies (cyclic anhydride) | Generally good yields for the formation of phthalamic acids. |
Experimental Protocol: General Procedure for Acylation of Aniline
This protocol is a generalized procedure and may require optimization for specific anhydrides.
-
Reactant Setup: Dissolve aniline (1.0 eq) in a suitable solvent like dichloromethane or tetrahydrofuran in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Anhydride: Add the acid anhydride (1.0 to 1.2 eq) to the solution, often portion-wise to control the exothermic reaction.
-
Base (Optional): A non-nucleophilic base like pyridine or triethylamine can be added to scavenge the carboxylic acid byproduct.
-
Reaction: Stir the mixture at room temperature or with gentle heating. Monitor the reaction by TLC.
-
Work-up: Once the reaction is complete, wash the reaction mixture with a dilute acid solution (e.g., 1M HCl) to remove unreacted aniline and any amine base, followed by a wash with a saturated aqueous solution of sodium bicarbonate and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting amide can be purified by recrystallization or column chromatography.
Logical Flow for Amide Synthesis
Conclusion
This compound is a viable reagent for acylation reactions, and while it may exhibit slightly lower reactivity compared to less sterically hindered anhydrides like acetic anhydride, it is expected to produce high yields of ester and amide products. The choice of anhydride in a synthetic procedure will depend on the specific requirements of the target molecule, desired reactivity, and reaction conditions. For acylations where a long alkyl chain is required, this compound is an excellent choice. Further experimental studies directly comparing the yields of various fatty acid anhydrides under standardized conditions would be highly beneficial to the scientific community.
References
A Comparative Guide to the Use of Decanoic Anhydride in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of an appropriate acylating agent is a critical decision that can significantly impact reaction efficiency, cost, and overall success. This guide provides a comprehensive cost-benefit analysis of decanoic anhydride, comparing its performance with common alternatives, supported by experimental data and detailed protocols.
Executive Summary
This compound is a versatile reagent for introducing the decanoyl group in various chemical transformations, primarily in the synthesis of esters and amides. While it offers a good balance of reactivity and stability, its cost and the generation of a stoichiometric amount of decanoic acid as a byproduct are important considerations. Key alternatives include the more reactive decanoyl chloride and the in-situ activation of decanoic acid using coupling agents like dicyclohexylcarbodiimide (DCC). The selection of the optimal reagent is contingent on factors such as substrate sensitivity, desired reaction conditions, and cost-effectiveness.
Cost-Benefit Analysis
The choice between this compound and its alternatives often involves a trade-off between reagent cost, reactivity, and ease of purification.
| Reagent | Typical Price (USD/100g) | Advantages | Disadvantages |
| This compound | ~$786[1] | - Moderate reactivity, allowing for better control.[2] - Does not produce corrosive byproducts like HCl.[2] - Generally good yields for ester and amide synthesis. | - Higher cost compared to decanoyl chloride. - Generates decanoic acid as a byproduct, which may require removal. |
| Decanoyl Chloride | ~$41.77 (for 98% purity) | - Highly reactive, leading to faster reaction times.[2] - Often results in high yields. - Lower cost. | - Produces corrosive HCl gas, requiring a base or scavenger. - High reactivity can lead to side reactions with sensitive substrates. - Moisture sensitive. |
| Decanoic Acid + DCC | Varies (DCC is relatively inexpensive) | - Cost-effective for large-scale synthesis. - In-situ activation offers flexibility. | - Dicyclohexylurea (DCU) byproduct is often insoluble and can complicate purification. - DCC is a potent allergen. - Potential for racemization in chiral substrates. |
Note: Prices are based on currently available catalog prices and are subject to change.
Performance Comparison in Synthesis
The primary application of this compound is in acylation reactions to form esters and amides. Its performance is best evaluated in comparison to its main alternatives.
Esterification:
This compound reacts with alcohols, often in the presence of a catalyst, to form decanoate esters. This reaction is generally clean, with the primary byproduct being decanoic acid.
-
Alternative 1: Decanoyl Chloride: This reagent reacts more vigorously with alcohols to produce esters and HCl. The reaction is typically faster but requires a base to neutralize the HCl.
-
Alternative 2: Fischer Esterification (Decanoic Acid + Acid Catalyst): This equilibrium-driven reaction requires an excess of the alcohol and an acid catalyst (e.g., H₂SO₄) and often necessitates the removal of water to drive the reaction to completion.
-
Alternative 3: Steglich Esterification (Decanoic Acid + DCC/DMAP): This method allows for esterification under mild conditions. However, the removal of the dicyclohexylurea (DCU) byproduct can be challenging.
Amidation:
Similar to esterification, this compound reacts with primary and secondary amines to yield decanamides.
-
Alternative 1: Decanoyl Chloride: Reacts readily with amines to form amides and HCl, requiring a base.
-
Alternative 2: Decanoic Acid + Coupling Agents (e.g., DCC, HATU): This is a very common method, especially in peptide synthesis. DCC facilitates the formation of an active intermediate that is then attacked by the amine.
Experimental Protocols
1. General Procedure for Esterification using this compound:
To a solution of the alcohol (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane, THF), add 4-(dimethylamino)pyridine (DMAP) (0.1 equiv) and this compound (1.2 equiv). The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC). Upon completion, the reaction is quenched with water, and the organic layer is washed with saturated aqueous NaHCO₃ solution and brine. The organic layer is then dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
2. General Procedure for Amidation using Decanoyl Chloride:
Dissolve the amine (1.0 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution to 0 °C. Add decanoyl chloride (1.1 equiv) dropwise to the stirred solution. Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude amide can be purified by recrystallization or column chromatography.
3. General Procedure for Amide Synthesis using Decanoic Acid and DCC:
In a round-bottom flask, dissolve decanoic acid (1.0 equiv) and the amine (1.0 equiv) in a suitable aprotic solvent (e.g., dichloromethane). Cool the mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equiv) in the same solvent dropwise to the reaction mixture. Stir the reaction at 0 °C for 1 hour and then at room temperature overnight. The precipitated dicyclohexylurea (DCU) is removed by filtration. The filtrate is then washed with 1 M HCl, saturated aqueous NaHCO₃, and brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude amide, which can be further purified.
Logical Workflow for Reagent Selection
The choice of the appropriate decanoylating agent depends on several factors. The following diagram illustrates a decision-making workflow.
Caption: Decision workflow for selecting a decanoylating agent.
References
Characterization of Decanoic Anhydride Derivatives: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, accurate characterization of chemical compounds is paramount. This guide provides a comprehensive comparison of mass spectrometry with other analytical techniques for the characterization of decanoic anhydride and its derivatives. It includes detailed experimental protocols, quantitative data, and visual workflows to aid in selecting the most appropriate analytical approach.
This compound and its derivatives are fatty acid anhydrides that find applications in various fields, including the synthesis of pharmaceuticals and other organic compounds. Their structural elucidation is a critical step in quality control and research and development. Mass spectrometry (MS) is a powerful tool for this purpose, offering high sensitivity and detailed structural information. However, a comprehensive analysis often involves complementary techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Performance Comparison: Mass Spectrometry vs. Alternative Methods
The choice of analytical technique depends on the specific information required. While mass spectrometry excels in providing molecular weight and fragmentation data, NMR and IR spectroscopy offer valuable insights into the functional groups and the carbon-hydrogen framework of the molecule.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy | Infrared (IR) Spectroscopy |
| Information Provided | Molecular weight, elemental composition (high resolution), fragmentation patterns (structural information). | Detailed information about the carbon-hydrogen framework, chemical environment of atoms, and connectivity. | Identification of functional groups present in the molecule. |
| Sensitivity | Very high (picomole to femtomole range). | Moderate to low (micromole to millimole range). | Moderate. |
| Sample Requirement | Micrograms to nanograms. | Milligrams. | Milligrams. |
| Key Findings for this compound | Molecular ion peak confirms the molecular weight (326.51 g/mol ). Characteristic fragments reveal the acyl chain structure.[1][2][3] | Provides distinct signals for the different carbon and proton environments in the decanoyl chains. | Shows characteristic strong C=O stretching bands for the anhydride group.[4] |
| Limitations | May require derivatization for volatile compounds. Isomers can be difficult to distinguish without tandem MS. | Lower sensitivity compared to MS. Complex spectra for large molecules. | Provides limited information on the overall molecular structure. |
Mass Spectrometric Characterization of this compound
Electron Ionization (EI) is a common technique for the analysis of relatively volatile compounds like this compound. The resulting mass spectrum shows the molecular ion peak and a series of fragment ions that are characteristic of the molecule's structure.
Key Fragmentation Patterns of this compound (EI-MS):
The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion peak ([M]+) is observed at m/z 326. The fragmentation is dominated by cleavages related to the anhydride and acyl groups.
| m/z | Proposed Fragment |
| 155 | [CH3(CH2)8CO]+ (Decanoyl cation) |
| 127 | [CH3(CH2)8]+ (Nonyl cation) |
| 112 | [C8H16]+ (Alkene fragment from McLafferty rearrangement) |
| 99 | [CH3(CH2)5CO]+ (Heptanoyl cation) |
| 85 | [CH3(CH2)4CO]+ (Hexanoyl cation) |
| 71 | [CH3(CH2)3CO]+ (Pentanoyl cation) |
| 57 | [CH3(CH2)2CO]+ (Butanoyl cation) |
| 43 | [CH3CO]+ (Acetyl cation) |
Experimental Protocols
For robust and reproducible results, proper sample preparation and analytical methodology are crucial. For GC-MS analysis, derivatization is often necessary to increase the volatility and thermal stability of the analytes.
Protocol 1: GC-MS Analysis of this compound Derivatives (as Fatty Acid Methyl Esters - FAMEs)
This protocol is adapted for the analysis of this compound by converting it to its corresponding methyl ester.
1. Derivatization: Acid-Catalyzed Esterification
-
Sample Preparation: Dissolve approximately 1-25 mg of this compound in a suitable nonpolar solvent (e.g., hexane or toluene) in a micro-reaction vessel.
-
Reagent Addition: Add 2 mL of 12% w/w Boron Trichloride-Methanol solution (BCl3-Methanol).
-
Reaction: Heat the mixture at 60°C for 10-15 minutes.
-
Extraction: After cooling, add 1 mL of water and 1 mL of hexane. Shake the vessel vigorously to extract the FAMEs into the hexane layer.
-
Sample Collection: Carefully transfer the upper organic layer to a clean vial for GC-MS analysis.
2. GC-MS Parameters
-
Gas Chromatograph: Agilent 6890 GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Mass Spectrometer: Agilent 5973 MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
Protocol 2: Silylation for GC-MS Analysis
Silylation is an alternative derivatization method that can be used for compounds with active hydrogens.
1. Derivatization: Silylation
-
Sample Preparation: Place the dried sample (e.g., 1 mg/mL of the analyte in an aprotic solvent like acetonitrile) into an autosampler vial.
-
Reagent Addition: Add a silylating agent such as 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 30-60 minutes.
-
Analysis: After cooling, the sample can be directly injected into the GC-MS.
2. GC-MS Parameters: Use the same parameters as described in Protocol 1.
Visualization of Analytical Workflows
To better illustrate the processes involved in the characterization of this compound derivatives, the following diagrams outline the key experimental and logical workflows.
Caption: Workflow for the GC-MS analysis of this compound derivatives.
Caption: Proposed fragmentation pathway of this compound in EI-MS.
References
- 1. mdpi.com [mdpi.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. US5387705A - Fatty acid anhydride process - Google Patents [patents.google.com]
- 4. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding the Laboratory: A Comprehensive Guide to Decanoic Anhydride Disposal
Proper management and disposal of reactive chemical reagents are paramount to ensuring laboratory safety and environmental protection. For researchers, scientists, and professionals in drug development, handling substances like decanoic anhydride demands strict adherence to established protocols. This compound is a corrosive material that can cause severe skin burns and eye damage and is sensitive to moisture.[1][2] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, reinforcing a culture of safety and compliance in the laboratory.
Immediate Safety and Handling Precautions
Before beginning any work with this compound, it is crucial to be familiar with its hazards and to implement appropriate safety measures. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][3] Emergency safety equipment, including an eyewash station and a safety shower, must be readily accessible.
Table 1: Essential Personal Protective Equipment (PPE) and Handling Summary
| Item | Specification | Purpose |
| Eye/Face Protection | Chemical safety goggles and a face shield. | Protects eyes and face from splashes and contact. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact and chemical burns. |
| Protective Clothing | Standard laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Type ABEK (EN14387) respirator filter or equivalent. | Recommended if not handled in a fume hood or if dusts/mists are generated. |
| Handling Location | Use only in a chemical fume hood. | Minimizes inhalation of vapors and contains potential spills. |
| Storage | Store in a cool, dry, corrosives-designated area in a tightly closed container, protected from moisture. | Prevents degradation and dangerous reactions with water. |
Step-by-Step Disposal Procedure
The recommended disposal method for this compound involves a controlled chemical conversion to a less reactive substance before collection as hazardous waste. The primary strategy is a two-step process of controlled hydrolysis followed by neutralization. This process mitigates the reactivity of the anhydride, rendering it safer for final disposal.
Experimental Protocol: Hydrolysis and Neutralization
This procedure should be performed in its entirety within a chemical fume hood while wearing all required PPE.
Step 1: Controlled Hydrolysis (Quenching)
Due to its reactivity with water, the hydrolysis of this compound is an exothermic reaction that must be carefully controlled to prevent splashing and thermal hazards.
-
Preparation: Place a suitably sized beaker containing a stir bar into a larger container filled with an ice-water bath to manage the reaction temperature.
-
Initial Solvent: Add a volume of cold water or a water/ethanol mixture to the beaker.
-
Slow Addition: Using a dropping funnel or by carefully pipetting, add the this compound to the stirred cold solvent slowly and in small increments. The slow rate of addition is critical to control the heat generated.
-
Reaction Time: Allow the mixture to stir in the ice bath for at least one hour after the addition is complete to ensure the hydrolysis to decanoic acid is finished.
Step 2: Neutralization
The resulting mixture contains decanoic acid, which should be neutralized before final disposal.
-
Base Addition: While continuing to stir the solution, slowly add a base such as a 5% sodium hydroxide solution or a saturated sodium bicarbonate solution. Add the base dropwise to control any potential foaming (if using bicarbonate) or heat generation.
-
pH Monitoring: Periodically check the pH of the solution using pH paper or a calibrated pH meter.
-
Endpoint: Continue adding the base until the pH of the solution is neutral (approximately pH 7.0). While some guidelines permit a wider range for drain disposal (pH 5.5-10.5), achieving neutrality is best practice for waste collection.
Step 3: Final Disposal
-
Collection: Transfer the neutralized aqueous solution into a designated and properly labeled hazardous waste container.
-
Labeling: Ensure the waste container is clearly labeled with its contents (e.g., "Neutralized Decanoic Acid Solution") and any relevant hazard information.
-
Pickup: Store the waste container in a designated satellite accumulation area and arrange for pickup by your institution's environmental health and safety (EH&S) department or a licensed hazardous waste disposal company.
-
Regulatory Compliance: Never pour chemical waste down the drain unless explicitly permitted by your institution and local regulations.
Spill Management
In the event of a spill, immediate and correct action is crucial to prevent harm to personnel and the environment.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the immediate area and ensure the space is well-ventilated.
-
Don PPE: Before addressing the spill, don the appropriate personal protective equipment as detailed in Table 1.
-
Containment: Absorb the spill using an inert, non-combustible absorbent material such as vermiculite, sand, or earth. Do not use combustible materials like paper towels.
-
Collection: Carefully collect the absorbed material and contaminated debris into a suitable, sealable container for hazardous waste.
-
Decontamination: Clean the spill area thoroughly.
-
Disposal: Label the container as hazardous waste and dispose of it according to the procedures outlined above.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial safety checks to final waste collection.
Caption: Logical workflow for the safe disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Decanoic Anhydride
Essential safety protocols and logistical guidance for researchers, scientists, and drug development professionals handling Decanoic Anhydride.
This compound is a corrosive chemical that poses significant health risks, including severe skin burns and serious eye damage.[1][2] Adherence to strict safety protocols, particularly the correct use of personal protective equipment (PPE), is paramount to ensure the well-being of laboratory personnel and the integrity of research. This guide provides detailed information on the necessary PPE, operational procedures, and disposal plans for the safe handling of this compound.
Immediate Safety and Hazard Identification
This compound is classified as a corrosive substance that can cause severe chemical burns to the skin, eyes, and respiratory tract upon contact or inhalation.[1][2] It is also moisture-sensitive and may react with water. Ingestion can lead to severe and permanent damage to the digestive tract. Therefore, all handling of this chemical must be conducted in a well-ventilated area, preferably within a chemical fume hood. Emergency equipment, including an eyewash station and a safety shower, must be readily accessible.
Personal Protective Equipment (PPE) Requirements
The selection of appropriate PPE is critical to mitigate the risks associated with this compound. The following table summarizes the recommended PPE for various body parts.
| Body Part | Personal Protective Equipment | Specifications and Standards |
| Eyes/Face | Chemical safety goggles and/or a faceshield | Must comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |
| Skin | Chemical-resistant gloves | Wear appropriate protective gloves to prevent skin exposure. Nitrile gloves are a common choice for chemical resistance. |
| Body | Protective clothing/Laboratory coat | Wear appropriate protective clothing to prevent skin exposure. |
| Respiratory | Respirator with appropriate filter | Recommended when ventilation is inadequate. Follow OSHA respirator regulations in 29 CFR 1910.134 or European Standard EN 149. A type ABEK (EN14387) respirator filter is suggested. |
Operational Plan for Handling this compound
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Experimental Protocol: General Handling Procedure
-
Risk Assessment : Before beginning any work, conduct a thorough risk assessment for the planned experiment.
-
PPE Selection : Don the appropriate PPE as outlined in the table above. Ensure gloves are intact and compatible with this compound.
-
Work Area Preparation : Work must be performed in a certified chemical fume hood to minimize inhalation exposure. Ensure the work area is clean and free of incompatible materials.
-
Chemical Handling :
-
Keep the container of this compound tightly closed when not in use.
-
Avoid contact with water, as it is moisture-sensitive.
-
Do not breathe dust, vapor, mist, or gas.
-
Avoid getting the chemical in eyes, on skin, or on clothing.
-
-
Decontamination : After handling, thoroughly decontaminate the work surface.
-
Waste Disposal : Dispose of all waste, including contaminated PPE, as hazardous chemical waste in accordance with local, state, and federal regulations. Place waste in a sealed and properly labeled container.
-
PPE Removal : Remove PPE in a manner that avoids cross-contamination. Wash hands thoroughly after removing gloves.
Spill and Emergency Procedures
In the event of a spill or exposure, immediate action is critical.
Spill Cleanup:
-
Evacuate the area if the spill is large or if you are unsure how to handle it.
-
For small spills, absorb the material with an inert substance like vermiculite, sand, or earth.
-
Place the absorbed material into a suitable, sealed container for disposal.
-
Ventilate the area and clean the spill site once the material has been removed.
-
Always wear the appropriate PPE during cleanup.
First Aid Measures:
-
Eye Contact : Immediately flush eyes with plenty of water for at least 30 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Skin Contact : Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Inhalation : Remove the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
By adhering to these safety protocols and operational plans, researchers can minimize the risks associated with handling this compound and maintain a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
